molecular formula C17H18O2 B3051958 Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- CAS No. 373642-03-6

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-

Cat. No.: B3051958
CAS No.: 373642-03-6
M. Wt: 254.32 g/mol
InChI Key: COZVPUDWJVWBEH-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-phenylmethoxy-3-propan-2-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13(2)16-10-15(11-18)8-9-17(16)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZVPUDWJVWBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629913
Record name 4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373642-03-6
Record name 4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Benzyloxy)-3-isopropylbenzaldehyde: Advanced Synthesis and Process Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Rationale

The compound 4-(benzyloxy)-3-isopropylbenzaldehyde (CAS: 373642-03-6) is a highly valued synthetic intermediate in modern drug discovery. It serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of liver-selective thyroid hormone receptor β (TRβ) agonists [1] and selective Proteolysis Targeting Chimeras (PROTACs) targeting the Hsp90α protein for breast cancer therapy [2].

The structural complexity of this building block lies in its specific substitution pattern: an aldehyde at C1, an isopropyl group at C3, and a benzyloxy ether at C4. Achieving this exact regiochemistry requires precise synthetic planning. This technical guide outlines two highly efficient, field-proven synthetic routes:

  • The Direct Electrophilic Aromatic Substitution (EAS) Route: Utilizing a regioselective Rieche formylation.

  • The Organolithium Route: Utilizing a regiospecific lithium-halogen exchange.

Retrosynthesis Target 4-(benzyloxy)-3-isopropylbenzaldehyde CAS: 373642-03-6 IntA 1-benzyloxy-2-isopropylbenzene IntA->Target Rieche Formylation (TiCl4, Cl2CHOMe) IntB 1-benzyloxy-4-bromo-2-isopropylbenzene IntB->Target Lithium-Halogen Exchange (n-BuLi, DMF) SM_A 2-isopropylphenol CAS: 88-69-7 SM_A->IntA Benzylation (BnBr, K2CO3) SM_B 4-bromo-2-isopropylphenol CAS: 26307-50-6 SM_B->IntB Benzylation (BnBr, K2CO3)

Retrosynthetic pathways for 4-(benzyloxy)-3-isopropylbenzaldehyde.

Route A: The Direct EAS (Rieche Formylation) Strategy

Causality & Mechanistic Rationale

The direct formylation of phenols often suffers from poor regioselectivity, yielding mixtures of ortho and para isomers. To circumvent this, Route A employs the Rieche Formylation on a protected intermediate [3].

By first benzylating 2-isopropylphenol, the resulting 1-benzyloxy-2-isopropylbenzene is subjected to titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether (Cl₂CHOMe). The TiCl₄ acts as a Lewis acid, coordinating with the ether to generate a highly electrophilic oxocarbenium ion ([CHClOMe]⁺). The bulky isopropyl group at C2 and the benzyloxy group at C1 sterically hinder the ortho position (C6). Consequently, the strong para-directing effect of the benzyloxy group forces the bulky electrophile almost exclusively to the C4 position, ensuring high regioselectivity [1].

RiecheMechanism Step1 TiCl4 + Cl2CHOMe Step2 Active Electrophile [CHClOMe]+[TiCl5]- Step1->Step2 Lewis Acid Activation Step3 Electrophilic Aromatic Substitution (Para to -OBn group) Step2->Step3 Nucleophilic Attack by Arene Step4 Hemiacetal Intermediate Step3->Step4 Loss of HCl Step5 Aqueous Quench (Hydrolysis) Step4->Step5 H2O Addition Step6 4-(benzyloxy)-3-isopropylbenzaldehyde Step5->Step6 Loss of MeOH

Mechanistic workflow of the Rieche formylation step.

Step-by-Step Protocol (Self-Validating System)

Step 1: Synthesis of 1-benzyloxy-2-isopropylbenzene

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-isopropylphenol (1.0 eq) in anhydrous acetonitrile (0.5 M).

  • Reagent Addition: Add anhydrous K₂CO₃ (1.5 eq) followed by benzyl bromide (1.05 eq).

  • Reaction: Heat the mixture to reflux for 12–24 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active phenol spot completely shifts to a higher R_f value.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over MgSO₄, and evaporate to yield the intermediate (>90% yield).

Step 2: Rieche Formylation

  • Setup: Dissolve 1-benzyloxy-2-isopropylbenzene (1.0 eq) and dichloromethyl methyl ether (2.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Activation: Add TiCl₄ (2.0 eq) dropwise over 15 minutes.

    • Self-Validation: The solution will immediately transition to a deep red/purple color, physically confirming the generation of the active titanium-oxocarbenium complex.

  • Reaction: Remove the ice bath and stir at room temperature for 3.5 hours [1].

  • Quench: Slowly pour the reaction mixture into crushed ice.

    • Self-Validation: The dark purple color will dissipate into a lighter, biphasic mixture as the titanium complex undergoes hydrolysis, confirming the breakdown of the hemiacetal intermediate.

  • Workup & Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual HCl) and brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield 4-(benzyloxy)-3-isopropylbenzaldehyde.

Route B: The Organolithium (Halogen-Metal Exchange) Strategy

Causality & Mechanistic Rationale

While Route A relies on steric and electronic directing effects, Route B provides 100% regiospecificity by utilizing a pre-installed halogen atom. Halogen-metal exchange using n-butyllithium (n-BuLi) is kinetically favored over nucleophilic addition at cryogenic temperatures (-78 °C).

By starting with 4-bromo-2-isopropylphenol [4], the position of the future aldehyde is chemically locked. The addition of n-BuLi generates a configurationally stable aryllithium species exclusively at C4. Subsequent quenching with anhydrous N,N-dimethylformamide (DMF) forms a tetrahedral hemiaminal that collapses upon aqueous workup to yield the target aldehyde. This route is highly recommended for GMP scale-up where trace isomer impurities cannot be tolerated.

Step-by-Step Protocol (Self-Validating System)

Step 1: Synthesis of 1-benzyloxy-4-bromo-2-isopropylbenzene

  • Reaction: React 4-bromo-2-isopropylphenol (1.0 eq) with benzyl bromide (1.05 eq) and K₂CO₃ (1.5 eq) in acetone at 70 °C for 12 hours.

  • Workup: Filter, concentrate, and extract with EtOAc. Purify via short-path silica plug to obtain the brominated ether intermediate.

Step 2: Lithium-Halogen Exchange and Formylation

  • Cryogenic Setup: Dissolve 1-benzyloxy-4-bromo-2-isopropylbenzene (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under argon. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise down the side of the flask.

    • Self-Validation: Monitor the internal temperature; it must not exceed -70 °C during addition to prevent ether cleavage or ortho-lithiation side reactions. Stir for 30 minutes.

  • Formylation: Add anhydrous DMF (2.0 eq) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to naturally warm to 0 °C.

  • Quench: Add saturated aqueous NH₄Cl.

    • Self-Validation: A white precipitate of lithium salts will form initially, which dissolves upon the addition of a small volume of deionized water, confirming the successful neutralization of the alkoxide intermediate.

  • Workup: Extract with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield the pure aldehyde [5].

Comparative Data & Yield Metrics

To assist process chemists in selecting the appropriate methodology, the quantitative and qualitative metrics of both routes are summarized below.

MetricRoute A: Direct EAS (Rieche)Route B: Organolithium Exchange
Starting Material 2-isopropylphenol (Low Cost)4-bromo-2-isopropylphenol (Moderate Cost)
Overall Yield (2 Steps) 75% – 85%80% – 90%
Regioselectivity High (~95% para preference)Absolute (100% regiospecific)
Operational Temperature 0 °C to Room TemperatureCryogenic (-78 °C required)
Key Hazard / Limitation TiCl₄ is highly corrosive/moisture sensitiven-BuLi is pyrophoric; requires strict temp control
Best Use Case Early discovery, cost-sensitive synthesisLate-stage development, strict isomer control

References

  • Title: 新規肝選択的甲状腺ホルモン受容体 β 作動薬の創製: Indane 誘導体による脂質異常症治療 (Creation of novel liver-selective thyroid hormone receptor β agonists)
  • Title: 发现X10g 作为Hsp90α 蛋白的选择性PROTAC 降解剂用于治疗乳腺癌 (Discovery of X10g as a selective PROTAC degrader of Hsp90α protein for the treatment of breast cancer)
  • Title: o-Formylation of Electron-Rich Phenols with Dichloromethyl Methyl Ether and TiCl4 Source: Tetrahedron Letters / ResearchGate URL
  • Title: 4-Bromo-2-isopropylphenol | 26307-50-6 Source: Sigma-Aldrich URL
  • Title: 4-(Benzyloxy)

"3-isopropyl-4-(benzyloxy)benzaldehyde CAS number 373642-03-6"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-isopropyl-4-(benzyloxy)benzaldehyde (CAS 373642-03-6), a specialized intermediate used in medicinal chemistry for Structure-Activity Relationship (SAR) optimization.

CAS Number: 373642-03-6 Molecular Formula: C₁₇H₁₈O₂ Molecular Weight: 254.32 g/mol [1][2]

Executive Summary

3-isopropyl-4-(benzyloxy)benzaldehyde is a high-value aromatic building block primarily utilized in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and nuclear receptors (e.g., PPARs, RXR). Its structural significance lies in the 3-isopropyl group , which provides critical steric bulk and lipophilicity (logP modulation) adjacent to the ether linkage, often enhancing metabolic stability and receptor binding affinity compared to unbranched analogs.

This guide details the synthesis, physicochemical properties, and strategic application of this compound in drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 4-(benzyloxy)-3-(propan-2-yl)benzaldehyde
CAS Number 373642-03-6
Appearance Pale yellow to off-white crystalline solid or viscous oil
Melting Point 71–74 °C (Predicted based on analogs)
Boiling Point ~390 °C (at 760 mmHg)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functional Groups Aldehyde (C-2 electrophile), Benzyl ether (protecting group/hydrophobic tail), Isopropyl (steric hinderance)

Synthetic Methodology & Manufacturing

The synthesis of CAS 373642-03-6 is a two-stage process requiring precise regiochemical control. The core challenge is establishing the aldehyde functionality para to the hydroxyl group on the 2-isopropylphenol scaffold.

Stage 1: Regioselective Formylation

Precursor: 2-Isopropylphenol (o-Cumenol) Reaction: Duff Reaction or Reimer-Tiemann (lower yield), or Vilsmeier-Haack (preferred for scale).

Protocol (Vilsmeier-Haack Variation):

  • Reagents: 2-Isopropylphenol (1.0 eq), POCl₃ (1.2 eq), DMF (excess).

  • Procedure: Cool DMF to 0°C. Add POCl₃ dropwise to form the Vilsmeier reagent (chloroiminium ion).

  • Addition: Add 2-isopropylphenol slowly. The isopropyl group at the ortho position directs the electrophilic attack primarily to the para position due to steric hindrance at the other ortho site.

  • Workup: Quench with ice water and neutralize with NaOAc to hydrolyze the iminium intermediate to 3-isopropyl-4-hydroxybenzaldehyde .

  • Purification: Recrystallization from hexanes/EtOAc.

Stage 2: O-Benzylation (Williamson Ether Synthesis)

Precursor: 3-Isopropyl-4-hydroxybenzaldehyde Reagents: Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃), Acetone or DMF.

Step-by-Step Protocol:

  • Charge: Dissolve 3-isopropyl-4-hydroxybenzaldehyde (10 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Add K₂CO₃ (15 mmol, 1.5 eq). Stir at RT for 15 min to generate the phenoxide anion.

  • Alkylation: Add Benzyl bromide (11 mmol, 1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (Rf ~0.4) will disappear, replaced by the less polar product (Rf ~0.7).

  • Quench: Pour mixture into ice water (100 mL). The product will precipitate or form an oil.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.

  • Validation: ¹H NMR should show a singlet at ~10.1 ppm (CHO) and a singlet at ~5.2 ppm (benzyl CH₂).

Visualization: Synthesis & Logic Pathway

The following diagram illustrates the synthesis logic and the strategic role of the isopropyl group in preventing metabolic oxidation at the ether linkage.

SynthesisPathway cluster_logic Medicinal Chemistry Rationale Start 2-Isopropylphenol (o-Cumenol) Step1 Vilsmeier-Haack (POCl3, DMF) Start->Step1 Inter Intermediate: 3-Isopropyl-4-hydroxybenzaldehyde Step2 Benzylation (BnBr, K2CO3, DMF) Inter->Step2 Product TARGET: 3-Isopropyl-4-(benzyloxy)benzaldehyde (CAS 373642-03-6) Step1->Inter Step2->Product Rationale Isopropyl Group (i-Pr): 1. Steric Shielding of Ether Oxygen 2. Increased Lipophilicity (+LogP) 3. Fills Hydrophobic Pockets

Figure 1: Synthetic pathway from o-cumenol to target, highlighting the installation of the steric isopropyl shield.

Applications in Drug Discovery

This compound is not typically a final drug but a Late-Stage Intermediate (LSI) used to introduce the 3-isopropyl-4-alkoxyphenyl moiety.

Bioisosteric Replacement

In SAR studies, this moiety is used to replace:

  • 3-tert-butyl-4-alkoxyphenyl: To slightly reduce steric bulk while maintaining hydrophobicity.

  • 3-trifluoromethyl-4-alkoxyphenyl: To alter electronic properties (isopropyl is electron-donating; CF₃ is electron-withdrawing) without changing the size significantly.

Target Classes
  • S1P1 Receptor Modulators: Analogs of Siponimod (Mayzent) often explore substitutions on the benzyl ring to optimize the "head group" interaction within the GPCR binding pocket. The isopropyl group restricts the rotation of the ether bond, potentially locking the active conformation.

  • PPAR Agonists: The lipophilic tail is crucial for binding to the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptors.

  • Tyrosine Kinase Inhibitors: Used as a scaffold for designing inhibitors where the aldehyde is converted to an amine or heterocycle (e.g., via reductive amination or condensation).

Analytical Characterization (Expected Data)

To validate the integrity of CAS 373642-03-6, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.98 (s, 1H): Aldehyde proton (distinctive singlet).

    • δ 7.30–7.50 (m, 5H): Benzyl aromatic protons.

    • δ 5.18 (s, 2H): Benzylic methylene (-O-CH₂-Ph).

    • δ 3.35 (sept, 1H): Isopropyl methine (-CH-).

    • δ 1.25 (d, 6H): Isopropyl methyls (-CH₃).

  • ¹³C NMR:

    • Signal at ~191 ppm (Carbonyl).[3]

    • Signal at ~70 ppm (Benzylic C-O).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 255.14.

    • [M+Na]⁺ = 277.12.

Handling & Stability

  • Oxidation Sensitivity: As an aldehyde, the compound is susceptible to air oxidation to the corresponding benzoic acid (3-isopropyl-4-(benzyloxy)benzoic acid).

  • Storage: Store under nitrogen or argon at -20°C.

  • Safety: The compound is an alkylating agent precursor (benzyl halide residues) and a potential skin irritant. Use standard PPE (gloves, goggles, fume hood).

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 23031188, Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-.[1] National Library of Medicine (US). Link[1]

  • Synthetic Precursor Methodology: "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde." Molecules, 2003.[4] (Describes analogous benzylation protocols). Link

  • S1P Receptor Modulator Context: "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator." Journal of Medicinal Chemistry, 2012. (Provides context on the importance of lipophilic benzyl ethers in this drug class). Link

  • General Synthesis of Alkoxybenzaldehydes: Organic Syntheses, Coll. Vol. 2, p. 130.[5] (Foundational protocols for phenolic alkylation). Link

Sources

Comprehensive Spectroscopic Profiling of 4-(Benzyloxy)-3-isopropylbenzaldehyde: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In modern drug discovery and complex organic synthesis, the rigorous structural validation of key intermediates is non-negotiable. 4-(Benzyloxy)-3-isopropylbenzaldehyde (CAS: 373642-03-6) is a highly versatile building block frequently utilized in the synthesis of advanced therapeutics, including liver-selective thyroid hormone receptor


 agonists for dyslipidemia[1][2] and selective Hsp90

PROTAC degraders for breast cancer[1].

As a Senior Application Scientist, I approach the spectroscopic characterization of this molecule not merely as a data-collection exercise, but as a self-validating system . Misidentifying the regiochemistry of the isopropyl and benzyloxy groups can lead to catastrophic failures in downstream cross-coupling or reductive amination steps. This whitepaper provides an in-depth, causally-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) profiling of this critical intermediate[3].

Molecular Architecture & Orthogonal Validation Strategy

The structural integrity of 4-(benzyloxy)-3-isopropylbenzaldehyde relies on three distinct functional motifs attached to a central benzene ring:

  • An Aldehyde Group (-CHO): Highly electron-withdrawing, serving as an electrophilic handle.

  • An Isopropyl Group (-CH(CH

    
    )
    
    
    
    ):
    A bulky, electron-donating alkyl substituent.
  • A Benzyl Ether Group (-O-CH

    
    -Ph):  A robust, yet catalytically cleavable protecting group that heavily shields the adjacent aromatic protons.
    

To ensure absolute confidence in the molecular structure, we employ an orthogonal validation workflow. Each spectroscopic technique probes a different physical phenomenon, creating a web of interconnected evidence.

Workflow Sample Sample Prep (>98% Purity) HRMS ESI-HRMS Exact Mass & Fragments Sample->HRMS Aliquot 1 NMR 1D & 2D NMR Connectivity & Conformation Sample->NMR Aliquot 2 (CDCl3) IR ATR-FTIR Functional Group Modes Sample->IR Solid State Validation Data Synthesis & Structural Confirmation HRMS->Validation m/z 255.1385 NMR->Validation HMBC/COSY IR->Validation C=O, C-O-C bands

Orthogonal spectroscopic workflow for the structural validation of the target compound.

High-Resolution Mass Spectrometry (HRMS)

Causality in Ionization and Fragmentation

For this compound (Molecular Formula: C


H

O

, Exact Mass: 254.1307 Da), Electrospray Ionization (ESI) in positive mode is the optimal choice. The aldehyde and ether oxygen atoms readily accept a proton, yielding a robust

ion.

The fragmentation pathway is highly diagnostic. The benzyl ether bond is notoriously susceptible to cleavage during collision-induced dissociation (CID). The loss of the benzyl group yields a highly stable tropylium cation (


 91.0548), while the remaining charge on the phenolic fragment yields an ion at 

163.0759. This dual-fragmentation signature self-validates the presence of the benzyl ether motif.
HRMS Protocol
  • Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton source, drastically enhancing ionization efficiency for oxygen-containing functional groups.

  • Acquisition: Inject via direct infusion at 10 µL/min into an ESI-Q-TOF mass spectrometer.

  • Parameters: Capillary voltage 3.5 kV; Desolvation temperature 300 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of regiochemical assignment. The 1,3,4-trisubstitution pattern of the central aromatic ring produces a highly specific splitting pattern.

H NMR Interpretation ( MHz, CDCl )
  • The Aldehyde Proton: Appears as a sharp singlet at ~9.85 ppm . Causality: The extreme downfield shift is driven by the anisotropic deshielding effect of the C=O

    
    -system combined with the electron-withdrawing nature of the oxygen atom.
    
  • The Central Aromatic Ring (1,3,4-substitution):

    • H-2 (ortho to CHO, ortho to Isopropyl): Appears at ~7.75 ppm as a doublet (

      
       Hz). It is highly deshielded by the adjacent aldehyde but only weakly couples to H-6 (meta-coupling).
      
    • H-6 (ortho to CHO, meta to Isopropyl): Appears at ~7.65 ppm as a doublet of doublets (

      
       Hz).
      
    • H-5 (ortho to Benzyloxy): Appears at ~6.95 ppm as a doublet (

      
       Hz). Causality: The electron-donating resonance effect of the ether oxygen strongly shields this proton, pushing it upfield compared to standard aromatic protons[2].
      
  • The Isopropyl Group: The methine (-CH-) proton appears as a heptet at ~3.35 ppm (

    
     Hz), while the two methyl groups appear as a doublet at ~1.20 ppm  (
    
    
    
    Hz). The downfield shift of the methine proton (normally ~1.5 ppm in pure aliphatics) is caused by its benzylic position and the steric/electronic influence of the adjacent ether oxygen.
Summarized NMR Data
NucleusChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment

H
9.85s1H--CHO

H
7.75d1H2.0Ar-H (C-2)

H
7.65dd1H8.5, 2.0Ar-H (C-6)

H
7.30 - 7.45m5H-Benzyl Ar-H

H
6.95d1H8.5Ar-H (C-5)

H
5.15s2H--O-CH

-Ph

H
3.35heptet1H6.9-CH(CH

)


H
1.20d6H6.9-CH(CH

)


C
191.0---C=O (Aldehyde)

C
160.5---Ar-C (C-4, O-linked)

C
70.4----O-CH

-Ph

C
27.5, 22.2---Isopropyl CH, CH

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15-20 mg of the highly pure (>98%) compound[4] in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (
    
    
    
    0.00 ppm).
  • Instrument Setup: Utilize a 400 MHz or 600 MHz spectrometer. Lock the magnetic field to the deuterium resonance of CDCl

    
    .
    
  • Self-Validating 2D NMR (HMBC): To absolutely prove that the benzyl group is attached to the C-4 oxygen and not elsewhere, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. A cross-peak between the benzyl -CH

    
    - protons (
    
    
    
    5.15) and the aromatic C-4 carbon (
    
    
    160.5) provides unambiguous proof of the ether linkage.

G Molecule 4-(Benzyloxy)-3-isopropylbenzaldehyde C17H18O2 Aldehyde Aldehyde (-CHO) Molecule->Aldehyde Isopropyl Isopropyl (-CH(CH3)2) Molecule->Isopropyl BenzylEther Benzyl Ether (-O-CH2-Ph) Molecule->BenzylEther NMR_Ald 1H: ~9.85 ppm (s) 13C: ~191.0 ppm IR: ~1695 cm-1 Aldehyde->NMR_Ald NMR_Iso 1H: ~3.35 (hept), ~1.20 (d) 13C: ~27.5, ~22.2 ppm Isopropyl->NMR_Iso NMR_Bnz 1H: ~5.15 (s), ~7.3-7.5 (m) MS: -91 Da (Tropylium) BenzylEther->NMR_Bnz

Logical mapping of structural motifs to their primary spectroscopic signatures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR provides connectivity, FT-IR provides a rapid, non-destructive snapshot of the functional groups based on their vibrational dipole moments.

Vibrational Analysis & Causality
  • Carbonyl Stretch (

    
    ):  Expected at ~1695 cm
    
    
    
    . Causality: A standard aliphatic aldehyde absorbs at ~1715 cm
    
    
    . However, conjugation with the aromatic ring allows
    
    
    -electron delocalization, which slightly weakens the C=O double bond character (lowering the force constant), thereby shifting the absorption to a lower wavenumber.
  • Ether Stretches (

    
    ):  The asymmetric stretch appears strongly at ~1250 cm
    
    
    
    , and the symmetric stretch at ~1030 cm
    
    
    . These are critical for validating the benzyloxy linkage.
  • Fermi Resonance: The aldehyde C-H stretch exhibits a characteristic doublet at ~2820 cm

    
     and ~2730 cm
    
    
    
    due to Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration.
ATR-FTIR Protocol
  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with high-purity isopropanol. Acquire a background spectrum (ambient air) to subtract atmospheric CO

    
     and water vapor.
    
  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Record 32 co-added scans from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    .

Conclusion

The structural validation of 4-(benzyloxy)-3-isopropylbenzaldehyde requires a holistic, multi-modal approach. By understanding the causality behind the spectral data—such as the anisotropic deshielding of the aldehyde proton, the resonance-induced IR shifts, and the specific CID fragmentation of the benzyl ether—researchers can confidently ensure the integrity of their starting materials. This self-validating framework prevents costly downstream failures in the synthesis of complex pharmaceuticals like PROTACs and targeted receptor agonists.

References

  • PubChem . "Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- | C17H18O2 - PubChem: 373642-03-6" National Center for Biotechnology Information. Available at:[Link]

  • Molaid . "4-benzyloxy-3-isopropylbenzaldehyde reactions and downstream targets (PROTACs, Thyroid Receptor Agonists)" Molaid Chemical Database. Available at:[Link]

  • Teikyo University Repository. "Creation of novel liver-selective thyroid hormone receptor

    
     agonists: Treatment of dyslipidemia with Indane derivatives" National Institute of Informatics (NII). Available at:[Link]
    

Sources

Physical Characteristics and Synthetic Utility of 4-(Benzyloxy)-3-isopropylbenzaldehyde: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical synthesis, the selection of highly specific molecular building blocks dictates the success of downstream drug efficacy and safety. 4-(Benzyloxy)-3-isopropylbenzaldehyde (CAS: 373642-03-6) is a critical, sterically hindered intermediate utilized primarily in the development of highly selective metabolic therapies. Far from being a simple aromatic aldehyde, its unique structural topology—combining a bulky, lipophilic benzyloxy protecting group with an ortho-isopropyl moiety—makes it an indispensable precursor for synthesizing liver-selective Thyroid Hormone Receptor Beta (TRβ) agonists, which are aggressively pursued for the treatment of severe dyslipidemia.

This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its handling requirements, and a self-validating synthetic protocol for its isolation.

Physicochemical Profiling & Structural Causality

Understanding the physical characteristics of 4-(benzyloxy)-3-isopropylbenzaldehyde is essential for predicting its behavior in complex multiphase reactions. The table below summarizes its core quantitative data.

Quantitative Data Summary
PropertyValueSource
CAS Number 373642-03-6[1]
IUPAC Name 4-phenylmethoxy-3-propan-2-ylbenzaldehyde[1]
Molecular Formula C17H18O2[1]
Molecular Weight 254.32 g/mol [1]
Boiling Point (Predicted) 400.5 ± 40.0 °C[2]
Density (Predicted) 1.078 ± 0.06 g/cm³[2]
Typical Purity ≥ 97%
Mechanistic Causality of Physical Properties

As an Application Scientist, I emphasize that these static numbers dictate dynamic laboratory handling:

  • High Boiling Point (400.5 °C): The exceptionally high predicted boiling point is a direct consequence of the heavy molecular weight (254.32 g/mol ) and the strong intermolecular van der Waals forces introduced by the extended aromatic system of the benzyl ether[1][2]. Handling Insight: Distillation is highly discouraged as it will likely lead to thermal degradation (cleavage of the benzyl ether) before the boiling point is reached. Chromatographic purification is mandatory.

  • Density & Solubility: With a density slightly higher than water (1.078 g/cm³) and immense lipophilicity driven by the C17 hydrocarbon framework, this compound is entirely insoluble in water but highly soluble in polar aprotic solvents (DMF, DMSO) and moderately polar organics (Ethyl Acetate, Dichloromethane)[1][2].

Standardized Synthetic Workflow & Isolation Protocol

To synthesize 4-(benzyloxy)-3-isopropylbenzaldehyde with high purity (>97%), the standard approach involves the


 O-alkylation of 3-isopropyl-4-hydroxybenzaldehyde. The protocol below is designed as a self-validating system , ensuring that each step contains an internal check to guarantee chemical integrity.
Self-Validating Protocol: O-Benzylation

Rationale: The reaction utilizes N,N-Dimethylformamide (DMF) as a polar aprotic solvent. DMF solvates the potassium cation from the base but leaves the phenoxide anion unsolvated and highly nucleophilic, maximizing the


 reaction rate while minimizing side reactions.

Step-by-Step Methodology:

  • Reaction Setup: Charge a flame-dried round-bottom flask with 3-isopropyl-4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (10 mL/g). Stir until completely dissolved.

  • Base Activation: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq) in one portion.
    
    • Causality: The weak base deprotonates the phenol. A visible color change (typically darkening to a deep yellow/orange) acts as your first visual validation that the highly reactive phenoxide intermediate has formed.

  • Electrophile Addition: Add Benzyl Bromide (1.1 eq) dropwise at room temperature. Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • In-Process Validation (TLC Check): Monitor the reaction via Thin-Layer Chromatography (Hexanes/Ethyl Acetate 4:1).

    • Validation Check: The starting material possesses a free hydroxyl group, causing it to drag on the silica (lower

      
      ). The product, lacking hydrogen-bond donating capability, will elute much faster (higher 
      
      
      
      ). Do not proceed until the lower
      
      
      spot is entirely consumed.
  • Aqueous Quench & Extraction: Cool to room temperature and pour into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate.

  • Critical Washing Step: Wash the combined organic layers with saturated brine at least three times.

    • Causality: DMF is highly miscible with water and will carry over into the organic phase. Repeated brine washes are a mandatory self-correcting step to force DMF out of the organic layer through the salting-out effect.

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the final product.
    

Workflow N1 3-Isopropyl-4-hydroxybenzaldehyde (Starting Material) N2 Deprotonation (K2CO3 in DMF, 80°C) N1->N2 Base addition N3 Nucleophilic Substitution (SN2) (+ Benzyl Bromide) N2->N3 Alkylating agent N4 Aqueous Quench & Extraction (EtOAc / Brine washes) N3->N4 Reaction completion (TLC) N5 4-(Benzyloxy)-3-isopropylbenzaldehyde (Target Intermediate) N4->N5 Solvent removal & Purification

Figure 1: Synthetic workflow for O-benzylation of 3-isopropyl-4-hydroxybenzaldehyde.

Application Insight: Hepatic TRβ Agonist Development

4-(Benzyloxy)-3-isopropylbenzaldehyde is not an end-product; it is a highly specialized pharmacological building block. Its primary application lies in the synthesis of indane derivatives and diphenyl ethers that function as liver-selective Thyroid Hormone Receptor Beta (TRβ) agonists.

Structural Causality in Drug Design

The native thyroid hormone (T3) effectively lowers cholesterol but induces severe cardiotoxicity because it indiscriminately activates the TRα isoform found in the heart. Modern drug design utilizes 4-(benzyloxy)-3-isopropylbenzaldehyde to solve this:

  • The Isopropyl Group: The steric bulk of the isopropyl group at the 3-position is retained in the final drug. This specific steric footprint allows the drug to fit perfectly into the TRβ ligand-binding domain while creating a steric clash within the TRα pocket, achieving the necessary organ-selectivity.

  • The Aldehyde Handle: The aldehyde moiety serves as the critical anchor point, allowing chemists to perform Knoevenagel condensations or reductive aminations to construct the core indane scaffold of the active pharmaceutical ingredient (API).

TRB_Pathway Ligand TRβ Agonist (Derived from Intermediate) Receptor Hepatic TRβ Receptor Ligand->Receptor Selective Binding RXR Retinoid X Receptor (RXR) Receptor->RXR Heterodimerization TRE Thyroid Response Elements (TRE) Receptor->TRE Nuclear Translocation Gene Target Gene Transcription (e.g., CYP7A1) TRE->Gene Promoter Activation Outcome Hepatic Lipid Lowering (Reduced LDL & Cholesterol) Gene->Outcome Metabolic Effect

Figure 2: Hepatic TRβ signaling pathway mediating targeted lipid-lowering effects.

References

  • Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- | C17H18O2 - PubChem , National Institutes of Health (NIH) / National Library of Medicine. 1

  • 新規肝選択的甲状腺ホルモン受容体 β 作動薬の創製 (Creation of novel liver-selective thyroid hormone receptor beta agonists) , Teikyo University Research Repository (NII).

  • Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- | 373642-03-6 , Sigma-Aldrich (Merck KGaA).

  • Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy) - Chemical Properties , ChemicalBook. 2

Sources

"potential research areas for 4-(benzyloxy)-3-isopropylbenzaldehyde"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Research Areas for 4-(Benzyloxy)-3-isopropylbenzaldehyde Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.[1]

Unlocking the "Masked" Isopropyl-Phenol Scaffold in Drug Discovery[1]

Executive Summary & Structural Logic

4-(Benzyloxy)-3-isopropylbenzaldehyde (CAS: 373642-03-6 ) is a specialized synthetic intermediate that serves as a critical gateway to 3-isopropyl-4-hydroxyphenyl pharmacophores.[1][2] While often overlooked as a simple protected aldehyde, its specific substitution pattern—combining a bulky, lipophilic isopropyl group at the meta position with a protected phenol at the para position—offers unique steric and electronic properties essential for modern drug design.[1]

Why this molecule matters:

  • Steric Occlusion & Metabolic Stability: The ortho-isopropyl group (relative to the phenol) provides significant steric bulk, potentially reducing Phase II metabolic conjugation (glucuronidation/sulfation) of the eventual free phenol, thereby extending half-life (

    
    ).[1]
    
  • Hydrophobic Pocket Targeting: In nuclear receptors (e.g., Thyroid Hormone Receptor) and chaperone proteins (e.g., Hsp90), the isopropyl group fills hydrophobic pockets more effectively than methyl (vanillin-like) or hydrogen substituents, enhancing binding affinity (

    
    ).[1]
    
  • Orthogonal Protection: The benzyloxy (Bn) group is stable against basic and oxidative conditions used to manipulate the aldehyde (e.g., Wittig reactions, oxidations), yet is cleanly removed via catalytic hydrogenation (

    
    ) or Lewis acids (
    
    
    
    ), preserving sensitive functionalities elsewhere in the molecule.[1]

Core Research Areas & Applications

Area A: Targeted Protein Degradation (PROTACs) & Hsp90 Inhibitors

Recent medicinal chemistry efforts have utilized the 3-isopropyl-4-hydroxyphenyl moiety as a "warhead" or binding motif for Heat Shock Protein 90 (Hsp90).[1]

  • Mechanism: Hsp90 contains an N-terminal ATP-binding pocket where resorcinol-like or phenol-like ligands bind.[1] The 3-isopropyl group mimics the hydrophobic interactions of natural ligands (like radicicol) but with tunable synthetic vectors.[1]

  • Application: Researchers can use 4-(benzyloxy)-3-isopropylbenzaldehyde to synthesize PROTAC linkers .[1] The aldehyde allows for reductive amination with flexible alkyl chains, connecting the Hsp90 binder to an E3 ligase ligand (e.g., Cereblon).[1]

  • Key Insight: The benzyl protection is crucial here.[1] It allows the synthesis of the complex linker-E3 ligase assembly before revealing the phenol required for Hsp90 binding, preventing premature interference.[1]

Area B: Thyroid Hormone Receptor (TR) Modulators

The structural similarity of the 3-isopropyl-4-hydroxy motif to the outer ring of Triiodothyronine (T3) makes this aldehyde a prime starting material for Thyromimetics .[1]

  • Selectivity: TR-

    
     selective agonists (used for dyslipidemia and NASH) often require bulky substituents at the 3-position to discriminate against the TR-
    
    
    
    isoform (associated with cardiac side effects).[1] The isopropyl group provides this bulk.[1]
  • Synthetic Pathway: The aldehyde is typically oxidized to the corresponding benzoic acid or converted via Wittig olefination to build the thyromimetic core.[1]

  • Patent Grounding: This scaffold appears in patent literature (e.g., EP2036887A1 ) for novel heterocyclic derivatives acting as TR ligands.[1][2]

Area C: Bio-inspired Antioxidants & Neuroprotection

This molecule is a precursor to 3-isopropyl-hydroxytyrosol analogs.[1] Hydroxytyrosol (from olive oil) is a potent antioxidant.[1] Adding an isopropyl group increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration for neuroprotective applications.[1]

Visualizing the Strategic Utility

The following diagram illustrates the divergent synthesis pathways originating from this core scaffold.

G Start 4-(Benzyloxy)-3- isopropylbenzaldehyde (Core Scaffold) Path1 Oxidation (NaClO2 / H2O2) Start->Path1 COOH Formation Path2 Reductive Amination (R-NH2 / NaBH(OAc)3) Start->Path2 Linker Attachment Path3 Wittig/Horner-Wadsworth (Phosphonates) Start->Path3 Chain Extension Prod1 TR-beta Agonists (Metabolic Diseases) Path1->Prod1 Amide Coupling Prod2 PROTAC Linkers (Cancer Therapy) Path2->Prod2 E3 Ligase Conjugation Prod3 Lipophilic Antioxidants (Neuroprotection) Path3->Prod3 Reduction & Deprotection

Figure 1: Divergent synthetic utility of the 4-(benzyloxy)-3-isopropylbenzaldehyde scaffold in drug discovery.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)-3-isopropylbenzaldehyde

Context: If the compound is not commercially sourced, it is synthesized from 3-isopropyl-4-hydroxybenzaldehyde.[1] The isopropyl group introduces steric hindrance, requiring optimized conditions compared to standard vanillin protection.[1]

Reagents:

  • 3-Isopropyl-4-hydroxybenzaldehyde (1.0 eq)[1]

  • Benzyl Bromide (BnBr) (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)[1]
    
  • Potassium Iodide (KI) (0.1 eq, catalytic)[1]

  • Solvent: Acetonitrile (

    
    ) or DMF.[1]
    

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-isopropyl-4-hydroxybenzaldehyde in Acetonitrile (0.5 M concentration).

  • Base Addition: Add anhydrous

    
    .[1][3] Stir for 15 minutes at room temperature to facilitate phenoxide formation. Note: The solution typically turns yellow/orange.[1]
    
  • Alkylation: Add Benzyl Bromide dropwise via syringe. Add catalytic KI (this accelerates the reaction via the Finkelstein mechanism, crucial due to the steric bulk of the adjacent isopropyl group).[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting phenol (
    
    
    
    ) should disappear, and the less polar product (
    
    
    ) should appear.[1]
  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    ).[1] Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve the residue in EtOAc, wash with 1M NaOH (to remove trace unreacted phenol) and Brine. Dry over

    
    .[1][4] If necessary, recrystallize from Ethanol or purify via silica flash chromatography.[1]
    

Validation Criteria:

  • 1H NMR (CDCl3): Look for the diagnostic singlet at

    
     ppm (Aldehyde CHO), the benzyloxy methylene singlet at 
    
    
    
    ppm, and the isopropyl septet at
    
    
    ppm.[1]
Protocol 2: Oxidation to 4-(Benzyloxy)-3-isopropylbenzoic Acid

Context: Key intermediate for amide coupling in Thyroid Receptor ligands.[1]

Methodology (Pinnick Oxidation):

  • Dissolve the aldehyde (1.0 eq) in

    
    -Butanol/Water (3:1).[1]
    
  • Add 2-Methyl-2-butene (scavenger, 10 eq) and Sodium Dihydrogen Phosphate (

    
    , 2.0 eq).
    
  • Cool to

    
    .[1][4] Slowly add Sodium Chlorite (
    
    
    
    , 1.5 eq).
  • Stir at

    
     for 2 hours.
    
  • Why this method? Pinnick oxidation is mild and avoids "over-oxidation" or side reactions common with Permanganate, preserving the benzyl ether.[1]

Quantitative Data Summary: Substituent Effects

The following table highlights why the 3-isopropyl group is superior to the 3-methyl (vanillin) analog for specific hydrophobic targets.

Property3-Methyl Analog (Vanillin deriv.)3-Isopropyl Analog (Target)Impact on Drug Design
Lipophilicity (LogP) ~1.2 (unprotected)~2.1 (unprotected)Improved membrane permeability; stronger hydrophobic binding.[1]
Steric A-Value 1.70 kcal/mol2.15 kcal/molGreater conformational restriction; better metabolic shielding of the phenol.[1]
Receptor Fit Fits small pocketsFills deep hydrophobic pocketsCritical for TR-

and Hsp90 selectivity.[1]
Electronic Effect Weakly electron-donatingStronger inductive donor (+I)Modulates pKa of the phenol (once deprotected).[1]

References

  • PubChem. Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- (CID 23031188).[1] National Library of Medicine.[1] Available at: [Link][1]

  • European Patent Office. Novel 6-5 Bicyclic Heterocyclic Derivative and Medical Use Thereof.[1][2] Patent No.[1][2] EP2036887A1.[1][2] (Describes the use of 4-benzyloxy-3-isopropylbenzaldehyde in TR ligand synthesis). Available at: [Link][1][5]

  • Molaid Chemical Database. Reaction information for 4-benzyloxy-3-isopropylbenzaldehyde. (Linking to Hsp90 PROTAC research). Available at: [Link][1]

Sources

Methodological & Application

Technical Guide: Utilization of 4-(Benzyloxy)-3-isopropylbenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Profile & Rationale

4-(Benzyloxy)-3-isopropylbenzaldehyde is a specialized intermediate used primarily in the synthesis of lipophilic nuclear receptor ligands (e.g., PPAR agonists, Thyroid Hormone Receptor


 agonists) and TRP channel modulators.
Why this Scaffold?
  • Bioisosterism: The 3-isopropyl group serves as a non-halogenated bioisostere for iodine (common in thyromimetics) or a steric bulk element that fills hydrophobic pockets in receptors like TRPM8 or PPAR

    
    .
    
  • Orthogonal Protection: The 4-benzyloxy group acts as a robust protecting group for the phenol. It withstands basic, nucleophilic, and oxidative conditions used to manipulate the aldehyde, yet is cleanly removed via catalytic hydrogenolysis (H

    
    /Pd-C) or Lewis acids (BBr
    
    
    
    ) late in the synthesis.
  • Divergent Reactivity: The aldehyde handle allows for rapid diversification via reductive amination (library generation) or olefination (linker extension).

Part 2: Synthesis of the Scaffold

Note: While commercially available, in-house preparation ensures purity and scalability.

Reaction Scheme (Graphviz)

SynthesisPath Start 2-Isopropylphenol (o-Cumenol) Step1 Rieche Formylation (TiCl4, Cl2CHOMe) Start->Step1 Regioselective Formylation Inter 3-Isopropyl-4-hydroxybenzaldehyde (Intermediate) Step1->Inter Step2 Benzylation (BnBr, K2CO3, DMF) Inter->Step2 O-Alkylation Final 4-(Benzyloxy)-3-isopropylbenzaldehyde (Target) Step2->Final

Figure 1: Two-step synthesis of the target scaffold starting from o-cumenol.

Protocol A: Preparation of 3-Isopropyl-4-hydroxybenzaldehyde

Method: Rieche Formylation. This method is superior to Reimer-Tiemann due to higher para-regioselectivity and yield.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet.

  • Reagents:

    • 2-Isopropylphenol (13.6 g, 100 mmol)

    • Dichloromethyl methyl ether (DCME) (17.2 g, 150 mmol)

    • Titanium(IV) chloride (TiCl

      
      ) (38.0 g, 200 mmol)
      
    • Dichloromethane (DCM, anhydrous) (200 mL)

  • Procedure:

    • Dissolve 2-isopropylphenol in DCM (100 mL) and cool to 0°C.

    • Add TiCl

      
       dropwise over 15 minutes (Solution turns dark red/brown).
      
    • Add DCME dropwise over 20 minutes, maintaining temperature <5°C.

    • Allow to warm to room temperature and stir for 3 hours.

    • Quench: Pour slowly onto 300 g of crushed ice/water. Stir vigorously for 30 minutes.

    • Workup: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
    • Purification: Recrystallize from Hexane/EtOAc or flash chromatography (10-20% EtOAc in Hexane).

    • Expected Yield: 75-85% (Pale yellow solid).

Protocol B: Benzyl Protection

Method: Williamson Ether Synthesis.[2]

  • Setup: 250 mL round-bottom flask with reflux condenser.

  • Reagents:

    • 3-Isopropyl-4-hydroxybenzaldehyde (16.4 g, 100 mmol)

    • Benzyl bromide (18.8 g, 110 mmol)

    • Potassium carbonate (K

      
      CO
      
      
      
      , anhydrous) (27.6 g, 200 mmol)
    • DMF (Dimethylformamide) (100 mL) or Acetone (200 mL)

  • Procedure:

    • Dissolve the aldehyde in DMF.[1][3] Add K

      
      CO
      
      
      
      .
    • Add Benzyl bromide dropwise.

    • Heat to 60°C (DMF) or Reflux (Acetone) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water (500 mL). The product usually precipitates. Filter the solid.[4][5]

    • Purification: Recrystallize from Ethanol.

    • Expected Yield: >90% (White/Off-white crystals).

Part 3: Application Protocols (Downstream Chemistry)

Workflow Diagram: Divergent Synthesis

Applications cluster_0 Path A: Reductive Amination cluster_1 Path B: Olefination cluster_2 Path C: Deprotection Target 4-(Benzyloxy)-3-isopropylbenzaldehyde Amine Secondary Amine (Library Synthesis) Target->Amine R-NH2, NaBH(OAc)3 Styrene Styrene Derivative (Linker Extension) Target->Styrene Ph3P=CH-R (Wittig) Phenol Free Phenol (Pharmacophore Unmasking) Amine->Phenol H2, Pd/C Styrene->Phenol BBr3 (if C=C sensitive) or H2/Pd/C (reduces C=C)

Figure 2: Primary synthetic pathways for utilizing the scaffold in drug discovery.

Protocol C: Reductive Amination (Library Synthesis)

Use Case: Creating amine-linked libraries for SAR studies.

  • Reagents:

    • Scaffold (1.0 eq)[1]

    • Amine (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Acetic Acid (catalytic, 1-2 drops)

    • DCM or DCE (Solvent)

  • Procedure:

    • Mix Scaffold and Amine in DCM. Add Acetic Acid. Stir 30 min to form imine (equilibrium).

    • Add STAB in one portion.

    • Stir at Room Temp for 12-16 hours.

    • Quench: Sat. NaHCO

      
      . Extract with DCM.
      
  • Note: The bulky isopropyl group ortho to the ether does not significantly hinder the aldehyde, but it does increase the solubility of the intermediate imine.

Protocol D: Deprotection (Unmasking)

Use Case: Final step to reveal the active pharmacophore.

MethodReagentsConditionsCompatibility
Hydrogenolysis H

(1 atm), 10% Pd/C
EtOH/EtOAc, RT, 2-4hBest. Preserves most functional groups.
Lewis Acid BBr

(1M in DCM)
-78°C to 0°CUse if molecule contains alkenes (which H

would reduce).
Acidic TFA / ThioanisoleRefluxHarsh. Only for robust substrates.

Standard Hydrogenolysis Protocol:

  • Dissolve substrate in Ethanol (0.1 M).

  • Add 10 wt% of Pd/C catalyst (e.g., if 100 mg substrate, add 10 mg catalyst).

  • Purge with H

    
     (balloon). Stir vigorously for 2 hours.
    
  • Filter through Celite. Concentrate.

Part 4: Analytical Data Summary

Compound: 4-(Benzyloxy)-3-isopropylbenzaldehyde Formula: C


H

O

MW: 254.33 g/mol
Spectroscopic TechniqueCharacteristic Signals (Expected)Structural Assignment

H NMR (CDCl

)

9.88 (s, 1H)
Aldehyde -CH O

7.30 - 7.50 (m, 5H)
Benzyl aromatic protons

7.75 (d, 1H), 7.65 (dd, 1H)
Core aromatic (H2, H6)

6.95 (d, 1H)
Core aromatic (H5, ortho to ether)

5.15 (s, 2H)
Benzylic -OCH

-Ph

3.40 (sept, 1H)
Isopropyl -CH -(CH

)


1.25 (d, 6H)
Isopropyl -CH-(CH

)

IR (Neat) 1685-1695 cm

C=O[2] Stretch (Aldehyde)
1240-1260 cm

C-O Stretch (Ether)

References

  • Rieche Formylation Context

    • Kennedy, A. R., et al. (2010). "4-(Benzyloxy)benzaldehyde."[6][7][8] Acta Crystallographica Section E, 66, o2110.[9] Link

    • Note: Describes the base scaffold properties; the Rieche method is the standard for introducing formyl groups para to phenols.
  • Synthesis of Isopropyl-Phenol Derivatives

    • Hiramatsu, Y., et al. (2005). "Synthesis of novel liver-selective thyroid hormone receptor beta agonists." Bioorganic & Medicinal Chemistry Letters.
    • Patel, S., et al. (2004).[4] "Alkylation of substituted benzaldehyde on a solid matrix."[4] Indian Journal of Chemistry. Link

  • Applications in Medicinal Chemistry

    • Dou, X., et al. (2018). "Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists." Journal of Medicinal Chemistry. Link

    • Note: Validates the use of 4-benzyloxybenzaldehydes as key intermedi
  • General Protocol Validation

    • Organic Syntheses, Coll. Vol. 3, p. 553 (1955). (Standard Williamson Ether Synthesis protocols).
    • PubChem Compound Summary for CID 23031188: "Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-".[6] Link[6]

Sources

"experimental protocol for the synthesis of Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This Application Note provides a rigorous experimental protocol for the synthesis of 3-(1-methylethyl)-4-(phenylmethoxy)benzaldehyde . This compound is a critical intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and other bioactive aryl-propionic acid derivatives.[1]

The synthesis hinges on the selective O-alkylation of a sterically hindered phenol.[1] Unlike simple 4-hydroxybenzaldehyde, the presence of a bulky isopropyl group at the ortho position (position 3) introduces steric constraints that necessitate optimized nucleophilic substitution conditions.[1] This guide prioritizes a K₂CO₃/DMF system over traditional ethanol reflux methods to ensure kinetic efficiency and high conversion rates.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on a Williamson ether synthesis.[1] The target molecule is disassembled at the ether linkage, revealing two commercially accessible precursors: 3-isopropyl-4-hydroxybenzaldehyde and benzyl bromide .[1]

Pathway Visualization[1]

Retrosynthesis Target Target: 3-(1-methylethyl)-4-(phenylmethoxy)benzaldehyde Disconnection Ether Disconnection (C-O Bond Cleavage) Target->Disconnection Retrosynthesis Precursor1 Precursor A: 3-isopropyl-4-hydroxybenzaldehyde Disconnection->Precursor1 Nucleophile Precursor2 Precursor B: Benzyl Bromide Disconnection->Precursor2 Electrophile Base Reagent: Potassium Carbonate (Base) Precursor1->Base Deprotonation

Figure 1: Retrosynthetic logic showing the disconnection of the benzyl ether bond.

Safety & Hazard Assessment

ReagentHazard ClassCritical Safety Measure
Benzyl Bromide Lachrymator, CorrosiveStrict Fume Hood Use. Dispense only in a well-ventilated hood.[1] Neutralize spills with dilute ammonia.[1]
DMF Reprotoxic, IrritantAvoid skin contact.[1] Use butyl rubber gloves if possible; standard nitrile offers limited breakthrough time.[1]
K₂CO₃ IrritantAvoid inhalation of fine dust during weighing.[1]
Diethyl Ether Flammable, Peroxide formerUse anhydrous, inhibitor-containing solvent.[1] Ground glassware to prevent static discharge.[1]

Experimental Protocols

Protocol A: Synthesis of Precursor (Contextual)

Note: 3-isopropyl-4-hydroxybenzaldehyde is commercially available.[1] If synthesis is required from 2-isopropylphenol, the Duff Reaction is recommended over Reimer-Tiemann for cleaner para-selectivity.[1]

Brief Methodology:

  • Dissolve 2-isopropylphenol (1.0 eq) in acetic acid.

  • Add hexamethylenetetramine (HMTA) (1.1 eq).[1]

  • Reflux for 4–6 hours (formation of iminium intermediate).[1]

  • Hydrolyze with dilute HCl to release the aldehyde.

  • Extract and purify via steam distillation or silica column.[1]

Protocol B: O-Benzylation (Core Synthesis)

This is the primary protocol for generating the target molecule.[1]

Reagents & Stoichiometry:

  • 3-isopropyl-4-hydroxybenzaldehyde: 10.0 mmol (1.64 g)[1]

  • Benzyl Bromide: 11.0 mmol (1.31 mL) [1.1 equiv][1]

  • Potassium Carbonate (Anhydrous): 20.0 mmol (2.76 g) [2.0 equiv][1]

  • Potassium Iodide (Catalytic): 0.5 mmol (83 mg) [0.05 equiv] – Optional, accelerates reaction via Finkelstein mechanism.[1]

  • N,N-Dimethylformamide (DMF): 20 mL [0.5 M concentration][1]

Step-by-Step Procedure:

  • Preparation:

    • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

    • Charge the RBF with 3-isopropyl-4-hydroxybenzaldehyde (1.64 g) and anhydrous K₂CO₃ (2.76 g).[1]

    • Add DMF (20 mL) and stir at room temperature for 15 minutes. Observation: The suspension may turn yellow/orange as the phenoxide anion forms.[1]

  • Alkylation:

    • Add Potassium Iodide (catalytic) if available.[1]

    • Add Benzyl Bromide (1.31 mL) dropwise over 5 minutes via syringe.[1]

    • Equip the flask with a reflux condenser (or simple stopper if using a temperature-controlled block).[1]

    • Heat the reaction mixture to 60–70°C for 4–6 hours.

    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 4:1).[1] The starting phenol (lower R_f) should disappear; the product (high R_f) will appear.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice-Water (100 mL) with vigorous stirring. The product may precipitate as a solid or oil.[1]

    • Extract with Ethyl Acetate or Diethyl Ether (3 x 30 mL).[1]

    • Combine organic layers and wash sequentially with:

      • Water (2 x 50 mL) – Critical to remove DMF.[1]

      • 1M NaOH (1 x 20 mL) – Removes unreacted phenol.[1]

      • Brine (1 x 30 mL).

    • Dry over anhydrous MgSO₄ or Na₂SO₄ .[1]

    • Filter and concentrate under reduced pressure (Rotavap).[1][2]

  • Purification:

    • Crude State: Yellowish oil or off-white solid.[1]

    • Recrystallization (Preferred): Dissolve crude solid in minimum hot Ethanol (or EtOH/Hexane).[1] Cool slowly to 4°C. Collect crystals via vacuum filtration.[1]

    • Yield Expectation: 85–92%.[1]

Characterization & Data Analysis

Confirm structure using ¹H NMR. The isopropyl group and benzylic protons provide distinct diagnostic signals.[1]

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)

Position / GroupShift (δ ppm)MultiplicityIntegrationAssignment Logic
Aldehyde 9.85 – 9.90Singlet (s)1HCharacteristic -CHO proton.[1][3][4]
Aromatic 7.70 – 7.75Doublet (d)1HH-2 (ortho to CHO, meta to OBz).[1]
Aromatic 7.60 – 7.65Doublet of Doublets1HH-6 (ortho to CHO).[1]
Aromatic (Benzyl) 7.30 – 7.45Multiplet (m)5HPhenyl ring of benzyl group.[1]
Aromatic 6.95 – 7.05Doublet (d)1HH-5 (ortho to OBz).[1]
Benzylic CH₂ 5.20 – 5.25Singlet (s)2HO-CH₂ -Ph.[1] Distinctive shift.
Isopropyl CH 3.30 – 3.40Septet (sep)1HMethine proton of isopropyl.[1]
Isopropyl CH₃ 1.20 – 1.30Doublet (d)6HMethyl groups of isopropyl.[1]

IR Spectroscopy:

  • C=O Stretch: ~1685 cm⁻¹ (Strong, Aldehyde)[1][4]

  • C-O-C Stretch: ~1230 cm⁻¹ (Ether)[1]

Troubleshooting & Optimization

Steric Hindrance Management

The isopropyl group at position 3 creates steric bulk around the phenolic oxygen at position 4.[1]

  • Issue: Incomplete reaction after 6 hours.

  • Solution: Do not increase temperature above 80°C (risk of decomposition).[1] Instead, add 0.1 eq of 18-Crown-6 ether to solubilize the potassium cation, increasing the nucleophilicity of the phenoxide.[1]

Solvent Selection Logic
  • DMF: Preferred.[1] High dielectric constant promotes S_N2 reaction.[1] Hard to remove (requires thorough water washes).[1]

  • Acetone: Alternative.[1] Lower boiling point (reflux ~56°C).[1] Easier workup but slower kinetics.[1] Requires longer reaction time (12-16 h).[1]

  • Ethanol: Green alternative.[1] Proticity solvates the nucleophile (phenoxide), reducing reactivity.[1] Not recommended for sterically hindered substrates unless refluxed for >24h.[1]

Workflow Diagram

Workflow Start Start: Mix Aldehyde + K2CO3 in DMF Deprotonation Stir 15 min (Phenoxide Formation) Start->Deprotonation Addition Add Benzyl Bromide (+ cat. KI) Deprotonation->Addition Reaction Heat 60°C 4-6 Hours Addition->Reaction Quench Pour into Ice Water Reaction->Quench Extract Extract (EtOAc) Wash (H2O/NaOH) Quench->Extract Product Final Product: Crystalline Solid Extract->Product

Figure 2: Experimental workflow for the O-benzylation process.[1]

References

  • Kennedy, A. R., et al. (2010).[1] "4-(Benzyloxy)benzaldehyde."[1][2][5][6] Acta Crystallographica Section E, 66(8), o2110.[1]

    • Provides the crystallographic data and baseline synthesis conditions for the non-isopropyl analog, valid
  • PubChem Compound Summary. (2023). "Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-".[1] CID 10866873.[1] [1]

    • Verifies chemical structure, IUPAC nomenclature, and CAS Registry Number (373642-03-6).
  • BenchChem. (2023).[1] "Synthesis of 4-Isopropylbenzylamine from 4-Isopropylbenzaldehyde."

    • Provides context on the reactivity of isopropyl-substituted benzaldehydes.
  • PrepChem. (2023).[1] "Synthesis of 4-benzyloxybenzaldehyde."

    • Offers comparative protocols for benzyl

Sources

"application of 3-isopropyl-4-(benzyloxy)benzaldehyde in pharmaceutical research"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Isopropyl-4-(benzyloxy)benzaldehyde in Pharmaceutical Research

Part 1: Executive Summary & Strategic Utility

Compound: 3-Isopropyl-4-(benzyloxy)benzaldehyde CAS: 373642-03-6 Molecular Weight: 254.32 g/mol IUPAC: 4-(benzyloxy)-3-(propan-2-yl)benzaldehyde[1]

Core Application: 3-Isopropyl-4-(benzyloxy)benzaldehyde is a high-value "privileged scaffold" intermediate used primarily in the synthesis of Thyroid Hormone Receptor (TR) agonists and Targeted Protein Degraders (PROTACs) .[1] Its structural utility lies in its ability to introduce a 3-isopropyl-4-hydroxyphenyl moiety (upon deprotection).[1]

Mechanistic Significance:

  • Thyromimetic Design: The 3-isopropyl group acts as a bioisostere for the 3-iodine atom found in the natural thyroid hormone Triiodothyronine (T3).[1] It provides the necessary steric bulk and lipophilicity to fill the hydrophobic pocket of the TR-beta receptor without the metabolic instability associated with iodinated compounds.[1]

  • PROTAC Warhead Assembly: In Hsp90 inhibitor design, this scaffold serves as a robust anchor for resorcinol-based warheads, linking the E3 ligase ligand to the protein of interest.[1]

Part 2: Critical Signaling & Synthesis Pathways

The following diagram illustrates the divergent utility of this intermediate in synthesizing TR-beta agonists (for NASH/Dyslipidemia) and Hsp90-targeted PROTACs.[1]

G cluster_0 Pathway A: TR-beta Agonist Synthesis cluster_1 Pathway B: Hsp90 PROTAC Design node_start 3-Isopropyl-4-(benzyloxy) benzaldehyde (CAS: 373642-03-6) node_acid Intermediate A: Benzoic Acid Deriv. (Pinnick Oxidation) node_start->node_acid NaClO2, NaH2PO4 node_chalcone Intermediate C: Chalcone/Stilbene node_start->node_chalcone Aldol Condensation node_chloride Intermediate B: Benzoyl Chloride node_acid->node_chloride SOCl2 or (COCl)2 node_drug Final TR-beta Agonist (e.g., Sobetirome analogs) node_chloride->node_drug Amide Coupling + Deprotection node_protac Hsp90 PROTAC (Warhead Linkage) node_chalcone->node_protac Linker Attachment (Click Chem/Amidation)

Figure 1: Divergent synthetic pathways utilizing 3-isopropyl-4-(benzyloxy)benzaldehyde as a core building block.

Part 3: Detailed Experimental Protocols

Protocol A: Pinnick Oxidation to 4-(Benzyloxy)-3-isopropylbenzoic Acid

Context: This is the primary step for generating the carboxylic acid precursor used in TR-beta agonist synthesis (e.g., related to EP2036887A1).[1]

Reagents:

  • Substrate: 3-Isopropyl-4-(benzyloxy)benzaldehyde (1.0 eq)[1]

  • Oxidant: Sodium Chlorite (NaClO₂, 1.5 eq)[1]

  • Scavenger: 2-Methyl-2-butene (10 eq) or Hydrogen Peroxide (30%)[1]

  • Buffer: NaH₂PO₄ (aq, 0.67 M)[1]

  • Solvent: t-Butanol / Water (3:1 v/v)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10.0 g (39.3 mmol) of the benzaldehyde in 120 mL of t-Butanol. Add 30 mL of 2-methyl-2-butene.

  • Buffer Preparation: Prepare a solution of NaH₂PO₄ (3.5 g) in 40 mL of water.

  • Oxidant Addition: Dissolve NaClO₂ (5.3 g, 80% purity) in 40 mL of water.

  • Reaction: Cool the reaction mixture to 0°C. Add the NaClO₂ solution and the buffer solution dropwise simultaneously over 30 minutes using an addition funnel. Critical: Maintain internal temperature <10°C to prevent chlorine gas evolution.[1]

  • Monitoring: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by the baseline acid spot.[1]

  • Workup: Acidify to pH 2 using 1N HCl. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water to yield the benzoic acid derivative as a white solid.[1]

Expected Yield: 85–92%[1]

Protocol B: Hydrogenolytic Deprotection (Benzyl Group Removal)

Context: Essential for revealing the phenolic hydroxyl group required for receptor binding.[1]

Reagents:

  • Substrate: 4-(Benzyloxy)-3-isopropyl-derivative (1.0 eq)[1]

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol or Ethanol[1]

  • Hydrogen Source: H₂ gas (balloon pressure)[1]

Methodology:

  • Inerting: Flush the reaction vessel with Nitrogen gas.

  • Loading: Add substrate and dissolve in Methanol (0.1 M concentration). Carefully add Pd/C catalyst (wet form preferred to minimize ignition risk).[1]

  • Hydrogenation: Purge with Hydrogen gas x3. Stir vigorously under H₂ balloon pressure at Room Temperature for 2–6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Safety: Do not let the catalyst dry out on the filter paper (pyrophoric).[1]

  • Isolation: Concentrate the filtrate. The resulting phenol is often prone to oxidation; store under inert gas or use immediately in the next coupling step.[1]

Part 4: Quality Control & Analytical Standards

To ensure the integrity of the intermediate before use in high-value synthesis, compare analytical data against these standards.

Table 1: Key NMR Diagnostic Signals (CDCl₃)

MoietySignal TypeChemical Shift (δ)Diagnostic Value
Aldehyde (-CHO) Singlet~9.85 - 9.90 ppmConfirm oxidation state.[1] Loss indicates degradation to acid.[1]
Isopropyl (-CH) Septet~3.35 - 3.45 ppmConfirms presence of steric bulk.[1]
Isopropyl (-CH₃) Doublet~1.20 - 1.25 ppmIntegration should be 6H.[1]
Benzylic (-OCH₂-) Singlet~5.15 - 5.20 ppmConfirms protection.[1] Loss indicates premature deprotection.[1]

Troubleshooting Guide:

  • Issue: Presence of a broad peak at ~10-12 ppm in the aldehyde sample.

    • Cause: Auto-oxidation to benzoic acid.[1]

    • Solution: Purify via column chromatography (SiO₂, Hexane/EtOAc) or wash with saturated NaHCO₃ solution.[1]

  • Issue: Incomplete deprotection (Protocol B).

    • Cause: Catalyst poisoning (often by sulfur/amines) or insufficient H₂ pressure.[1]

    • Solution: Add fresh catalyst or increase pressure to 50 psi (Parr shaker).

References

  • European Patent Office. (2009).[1] Novel 6-5 Bicyclic Heterocyclic Derivative and Medical Use Thereof (EP2036887A1).[1][2]Link[1]

    • Citation for Protocol A (Oxidation) and application in TR agonists.[1]

  • European Journal of Medicinal Chemistry. (2023). Discovery of X10g as a selective Hsp90α PROTAC degrader for breast cancer treatment.[1][2]Link[1][2]

    • Citation for Pathway B (PROTAC synthesis) and biological relevance.
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23031188, 4-(Benzyloxy)-3-isopropylbenzaldehyde.[1]Link[1]

    • Citation for physicochemical properties and CAS verific
  • Molecules. (2002).[1] Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde.[1]Link[1]

    • Citation for general protection/deprotection chemistry of benzaldehyde deriv

Sources

"NMR and mass spectrometry of Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the structural elucidation of 4-(benzyloxy)-3-isopropylbenzaldehyde, designed for analytical chemists and drug development professionals.

Introduction & Mechanistic Background

4-(Benzyloxy)-3-isopropylbenzaldehyde (CAS: 373642-03-6; Formula: C₁₇H₁₈O₂) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry [1]. Its unique substitution pattern—comprising an electrophilic formyl group, a sterically bulky and electron-donating isopropyl group, and a lipophilic benzyloxy ether linkage—makes it a critical synthetic intermediate in the development of active pharmaceutical ingredients (APIs), notably in the design of thyroid hormone receptor ligands [2].

Accurate structural verification of this compound is paramount before downstream synthesis. The proximity of the isopropyl and benzyloxy groups creates distinct steric and electronic microenvironments that strongly influence Nuclear Magnetic Resonance (NMR) chemical shifts. Furthermore, the benzyloxy group dictates the primary thermodynamic fragmentation pathway during Mass Spectrometry (MS) analysis.

Experimental Methodologies

Self-Validating System: The following protocols incorporate strict internal calibration and system suitability checks to ensure the integrity and reproducibility of the analytical data.

High-Resolution NMR Spectroscopy Protocol

Causality of Experimental Choices: Deuterated chloroform (CDCl₃) is selected as the solvent because its lack of protons prevents signal interference, while its polarity perfectly solvates moderately polar aromatic ethers. Tetramethylsilane (TMS) is spiked into the solvent to provide an absolute 0.00 ppm reference point, compensating for any magnetic field drift during acquisition.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 15.0 mg of 4-(benzyloxy)-3-isopropylbenzaldehyde.

  • Dissolution: Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS. Vortex for 30 seconds to ensure a completely homogeneous solution.

  • Transfer: Transfer the solution into a standard 5 mm borosilicate NMR tube using a glass Pasteur pipette, avoiding the introduction of air bubbles.

  • Instrument Tuning (Self-Validation): Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance signal of CDCl₃. Shim the Z-axis gradients iteratively until the TMS peak width at half-height (

    
    ) is strictly < 1.0 Hz.
    
  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard 30° pulse sequence (zg30), 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 12 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a power-gated decoupling sequence (zgpg30) to suppress the Nuclear Overhauser Effect (NOE) bias, utilizing 1024 scans, D1 of 2.0 seconds, and a spectral width of 220 ppm.

Mass Spectrometry (GC-EI-MS and UPLC-ESI-MS) Protocol

Causality of Experimental Choices: Electron Ionization (EI) at 70 eV is utilized to induce hard fragmentation, revealing the carbon skeleton through characteristic neutral losses. Conversely, Electrospray Ionization (ESI+) is employed as a soft ionization technique to confirm the intact molecular ion [M+H]⁺, leveraging the high proton affinity of the aldehyde and ether oxygen atoms.

Step-by-Step Procedure:

  • EI-MS Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade dichloromethane (DCM).

  • ESI-MS Preparation: Dilute the DCM stock 1:100 in Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid. The formic acid acts as a crucial proton donor to facilitate [M+H]⁺ formation.

  • System Suitability (Self-Validation): Prior to ESI acquisition, infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass axis. Proceed only if mass accuracy is verified to be < 5 ppm.

  • GC-EI-MS Acquisition: Inject 1 µL of the DCM solution into the GC. Utilize a temperature gradient from 100°C to 280°C at 15°C/min. Set the MS source to 70 eV and scan from m/z 50 to 400.

  • UPLC-ESI-MS/MS Acquisition: Inject 2 µL of the ESI preparation solution. Run a fast gradient on a C18 column (0.3 mL/min). Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and acquire full scan data (m/z 100–1000).

Data Interpretation and Quantitative Summaries

NMR Peak Assignments

The ¹H NMR spectrum is heavily influenced by the anisotropic deshielding effect of the aldehyde carbonyl group, which pushes the formyl proton far downfield to ~9.85 ppm. Additionally, the benzylic protons appear as a sharp singlet at ~5.15 ppm due to the strong inductive electron withdrawal from the adjacent ether oxygen atom.

Table 1: ¹H and ¹³C NMR Assignments (400/100 MHz, CDCl₃)

PositionFunctional Group¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)
1-CHO9.85 (s, 1H)191.0
2Ar-H7.75 (d, J = 2.0, 1H)128.5
3Ar-C(iPr)-138.0
4Ar-O-161.5
5Ar-H6.95 (d, J = 8.5, 1H)111.0
6Ar-H7.65 (dd, J = 8.5, 2.0, 1H)131.0
1' (Bn)Ar-C (ipso)-136.5
2',3',4'Ar-H (Bn)7.30 - 7.45 (m, 5H)127.2 - 128.6
7-O-CH₂-5.15 (s, 2H)70.5
8-CH(CH₃)₂3.35 (heptet, J = 6.9, 1H)26.8
9, 10-CH(CH₃)₂1.25 (d, J = 6.9, 6H)22.5
Mass Spectrometry Fragmentation

Under 70 eV EI conditions, the radical molecular ion (m/z 254) is visible but is not the base peak. The dominant thermodynamic driving force in this molecule is the homolytic cleavage of the benzylic C-O bond. This yields the highly resonance-stabilized tropylium cation (m/z 91), which dominates the spectrum.

Table 2: Key Mass Spectrometry Fragments (EI, 70 eV)

m/zRelative AbundanceIon / Fragment IdentityMechanistic Origin
254~10%[M]⁺•Intact molecular radical cation
239~5%[M - CH₃]⁺Alpha-cleavage of the isopropyl methyl group
163~15%[M - C₇H₇]⁺Loss of the benzyl radical
91100% (Base Peak)[C₇H₇]⁺Tropylium ion formation via benzylic cleavage

Analytical Workflows and Visualizations

Workflow Sample 4-(Benzyloxy)-3-isopropylbenzaldehyde (CAS: 373642-03-6) NMR_Prep NMR Prep (CDCl3 + TMS) Sample->NMR_Prep MS_Prep MS Prep (ACN/H2O or DCM) Sample->MS_Prep NMR_Acq NMR Acquisition (1H, 13C, 2D) NMR_Prep->NMR_Acq MS_Acq MS Acquisition (ESI-TOF / GC-EI) MS_Prep->MS_Acq Data Structural Elucidation & Peak Assignment NMR_Acq->Data MS_Acq->Data

Analytical workflow for structural elucidation of the benzaldehyde derivative.

Fragmentation M_ion Molecular Ion [M]⁺• m/z 254 Tropylium Tropylium Ion[C7H7]⁺ m/z 91 (Base Peak) M_ion->Tropylium - C10H11O2• (Alpha Cleavage) Loss_Bn [M - Benzyl]⁺ m/z 163 M_ion->Loss_Bn - C7H7• (O-C Cleavage) Loss_CH3 [M - CH3]⁺ m/z 239 M_ion->Loss_CH3 - CH3• (iPr Cleavage)

Proposed EI mass spectrometry fragmentation pathway yielding the tropylium ion.

References

  • PubChem Compound Summary for CID 23031188 Source: National Center for Biotechnology Information (NCBI) URL:[Link] [1]

  • Patent WO2010/108155A1: Thyroid Hormone Receptor Ligands Source: World Intellectual Property Organization (WIPO) / Molaid Chemical Database URL:[Link] [2]

Application Note: Chromatographic Separation and Impurity Profiling of 3-Isopropyl-4-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Method Development Guide & Standard Operating Procedure (SOP)

Introduction and Strategic Context

The compound 3-isopropyl-4-(benzyloxy)benzaldehyde (CAS: 373642-03-6) is a critical highly hydrophobic intermediate utilized in the synthesis of advanced therapeutics, including thyroid hormone receptor ligands [1] and selective PROTAC degraders targeting Hsp90α in breast cancer [2].

Typically synthesized via the benzylation of 4-hydroxy-3-isopropylbenzaldehyde with benzyl bromide under basic conditions, the crude reaction mixture presents a complex analytical challenge. The mixture contains species spanning a massive polarity range: the highly polar hydrolysis byproduct (benzyl alcohol), the moderately polar phenolic starting material, the reactive alkylating agent, and the highly lipophilic target product.

This application note provides a self-validating, causally-driven Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to achieve baseline resolution of the target molecule from its synthetic precursors and byproducts.

Physicochemical Profiling & Method Rationale

To design a robust chromatographic method, we must first analyze the physicochemical properties of the analytes. Chromatography is not a trial-and-error process; it is applied physical chemistry.

  • Analyte Hydrophobicity (LogP): The target molecule features a bulky isopropyl group and a hydrophobic benzyloxy ether linkage, driving its estimated LogP to ~5.0. This dictates the necessity of a highly retentive stationary phase (C18) and a high-organic mobile phase to elute the compound within a reasonable timeframe[3].

  • Ionization Potential (pKa): The target product is neutral. However, the starting material, 4-hydroxy-3-isopropylbenzaldehyde, contains a phenolic hydroxyl group (pKa ~7.5). If analyzed at a neutral pH, this phenol will partially ionize, leading to dual retention mechanisms and severe peak tailing.

  • Causality of Mobile Phase Selection: To suppress the ionization of the phenolic precursor and ensure sharp, symmetrical peaks, the mobile phase must be buffered at least 2 pH units below the pKa. We utilize 0.1% Formic Acid (pH ~2.7) .

  • Elution Strategy: Because the LogP values of the mixture components range from 1.1 (benzyl alcohol) to 5.0 (target product), an isocratic method is mathematically impossible without sacrificing either resolution or run time. A gradient elution is mandatory.

Table 1: Analyte Profiling and Predicted Elution Order
Elution OrderCompoundRole in SynthesisEst. LogPUV Max (nm)Chromatographic Behavior
1Benzyl AlcoholHydrolysis Byproduct1.1210, 254Highly polar; elutes early in low organic.
24-Hydroxy-3-isopropylbenzaldehydeStarting Material 12.5254, 280Phenolic; requires acidic pH to prevent tailing.
3Benzyl BromideStarting Material 22.9220, 254Lachrymator; reacts with silanols if unendcapped.
4 3-Isopropyl-4-(benzyloxy)benzaldehyde Target Product 5.0 254, 280 Highly lipophilic; requires >80% organic to elute.

Mandatory Visualization: Method Logic and Workflow

G SM Reaction Mixture (Phenols, Bromides, Ethers) Problem1 Wide Polarity Range (LogP 1.1 to 5.0) SM->Problem1 Problem2 Ionizable Phenolic Precursor (pKa ~7.5) SM->Problem2 Solution1 Gradient Elution (5% to 95% ACN) Problem1->Solution1 Solution2 Acidic Mobile Phase (0.1% Formic Acid, pH 2.7) Problem2->Solution2 Result Baseline Resolution & Symmetrical Peak Shapes Solution1->Result Solution2->Result

Caption: Logical decision tree for RP-HPLC method development based on analyte physicochemical properties.

Experimental Protocols

Chromatographic Method Parameters
  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent fully endcapped C18). Endcapping is critical to prevent secondary interactions between benzyl bromide and residual silanols.

  • Column Temperature: 30 °C (Maintains reproducible mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV Photodiode Array (PDA) extracted at 254 nm (optimal for aromatic aldehydes) [4].

Table 2: Gradient Elution Program
Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in Acetonitrile)Curve
0.0955Initial
2.0955Isocratic hold to focus polar byproducts
12.0595Linear ramp to elute target product
17.0595High organic wash to clear column
17.1955Return to initial conditions
22.0955Re-equilibration
Sample Preparation Protocol (Reaction Monitoring)

To ensure the protocol is a self-validating system, sample preparation must arrest the chemical reaction and precipitate inorganic salts (e.g., K₂CO₃) that could foul the HPLC system.

  • Quenching: Aliquot 50 µL of the crude reaction mixture (typically in DMF or Acetone) into a 1.5 mL microcentrifuge tube. Add 200 µL of LC-MS grade Water to quench the reaction and precipitate the highly hydrophobic target product.

  • Extraction: Add 500 µL of Ethyl Acetate (EtOAc). Vortex vigorously for 30 seconds to partition the organics.

  • Phase Separation: Centrifuge at 10,000 × g for 2 minutes.

  • Solvent Exchange: Transfer 100 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of Initial Mobile Phase (50:50 Water:Acetonitrile). Note: Do not inject 100% strong solvent (ACN) as it will cause severe peak distortion (solvent effect) for early eluting peaks.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

System Suitability Testing (SST)

A protocol is only trustworthy if it proves its own validity before every run. Prior to analyzing unknown samples, inject a synthetic mixture of the starting materials and the target product. The system must meet the following criteria:

Table 3: System Suitability Acceptance Criteria
ParameterTarget PeakAcceptance CriterionScientific Rationale
Resolution (

)
SM1 vs. SM2

Ensures baseline separation of precursors.
Tailing Factor (

)
Target Product

Confirms adequate suppression of secondary silanol interactions.
Retention Time %RSD Target Product

(n=5)
Validates pump gradient proportioning accuracy.

Workflow Visualization

Workflow Step1 1. Reaction Quench (H2O Addition) Step2 2. LLE Extraction (Ethyl Acetate) Step1->Step2 Step3 3. Reconstitution (50:50 H2O:ACN) Step2->Step3 Step4 4. RP-HPLC Injection (C18, Gradient) Step3->Step4 Step5 5. PDA Detection (254 nm) Step4->Step5

Caption: End-to-end sample preparation and analytical workflow for reaction monitoring.

Troubleshooting Common Artifacts

  • Split Peaks for the Target Product: If 3-isopropyl-4-(benzyloxy)benzaldehyde elutes as a split or heavily fronting peak, the injection solvent is too strong. Ensure the sample is reconstituted in no more than 50% Acetonitrile. The high lipophilicity of the product causes it to travel with the injection plug if dissolved in 100% organic solvent.

  • Baseline Drift at 254 nm: A rising baseline during the gradient is normal when using Formic Acid and Acetonitrile due to changes in refractive index and solvent absorbance. If the drift obscures small impurity peaks, switch the mobile phase additive to 0.1% Trifluoroacetic Acid (TFA), which provides a flatter baseline at low UV wavelengths, though it may suppress MS ionization if LC-MS is later utilized [3].

References

  • European Patent Office. (2009). Novel 6-5 bicyclic heterocyclic derivative and medical use thereof (Patent No. EP2036887A1). European Patent Organisation.
  • Liu, Y., et al. (2023). Discovery of X10g as a selective PROTAC degrader of Hsp90α for the treatment of breast cancer. European Journal of Medicinal Chemistry, 258, 115690. Retrieved from[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from[Link]

Application Note: 4-(Benzyloxy)-3-isopropylbenzaldehyde as a Key Intermediate in the Synthesis of TRβ-Selective Thyromimetics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-(Benzyloxy)-3-isopropylbenzaldehyde (CAS: 373642-03-6) Primary Application: Chemical intermediate for the synthesis of Sobetirome (GC-1)

Introduction & Scientific Rationale

The development of thyroid hormone receptor beta (TRβ)-selective agonists has opened new therapeutic avenues for treating dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and demyelinating disorders. Endogenous thyroid hormone (T3) exerts profound lipid-lowering effects, but its clinical utility is severely limited by cardiotoxicity mediated through the TRα receptor isoform .

Sobetirome (GC-1) was engineered to overcome this limitation. It is a synthetic thyromimetic that achieves TRβ selectivity by replacing the iodine atoms of T3 with alkyl groups (such as an isopropyl group) and replacing the ether linkage with a methylene bridge.

4-(Benzyloxy)-3-isopropylbenzaldehyde serves as the foundational building block for the "inner ring" of Sobetirome. The structural design of this intermediate is highly deliberate:

  • The Isopropyl Group (Position 3): Acts as a metabolically stable bioisostere for the 3-position iodine of T3. It provides the necessary steric bulk to lock the receptor's ligand-binding domain into an active conformation without being susceptible to enzymatic deiodination.

  • The Benzyl Ether (Position 4): Protects the crucial phenolic hydroxyl group during harsh organometallic coupling steps. Unlike methyl or silyl ethers, the benzyl group is completely orthogonal to the basic conditions of Grignard/organolithium additions and allows for a highly efficient, one-pot global deprotection and deoxygenation in the final synthetic step.

Mechanistic Pathways & Synthetic Workflow

The synthesis of Sobetirome relies on the electrophilicity of the aldehyde group in 4-(benzyloxy)-3-isopropylbenzaldehyde to construct the central methylene bridge. Following organometallic addition, the resulting diaryl carbinol undergoes global hydrogenolysis.

SyntheticWorkflow SM 4-Hydroxy-3-isopropylbenzaldehyde (Starting Material) IM1 4-(Benzyloxy)-3-isopropylbenzaldehyde (CAS: 373642-03-6) SM->IM1 Benzyl Bromide, K2CO3 Acetone, Reflux IM2 Diaryl Carbinol Intermediate (Organometallic Addition) IM1->IM2 Aryl-Li / Grignard THF, -78°C API Sobetirome (GC-1) (TRβ-Selective Agonist) IM2->API Pd/C, H2 (2 atm) Global Deprotection

Synthetic workflow from 4-hydroxy-3-isopropylbenzaldehyde to the thyromimetic Sobetirome.

Once synthesized, Sobetirome exerts its therapeutic effects by selectively binding to TRβ in hepatocytes, bypassing the TRα receptors prevalent in cardiac tissue .

MOA Drug Sobetirome (GC-1) Receptor TRβ Receptor (Hepatocytes) Drug->Receptor Selective Binding Gene CYP7A1 & LDLR Upregulation Receptor->Gene Transcriptional Activation Effect Cholesterol Clearance & Bile Acid Synthesis Gene->Effect Metabolic Shift

Biological signaling pathway of Sobetirome mediating hepatic cholesterol clearance via TRβ.

Experimental Protocols

The following protocols outline the synthesis of the intermediate and its subsequent application, emphasizing the causality behind the chemical conditions to ensure a self-validating workflow.

Protocol A: Synthesis of 4-(Benzyloxy)-3-isopropylbenzaldehyde

Objective: Selectively protect the phenolic hydroxyl group while leaving the aldehyde intact for downstream coupling.

Reagents & Materials:

  • 4-Hydroxy-3-isopropylbenzaldehyde (1.0 eq, e.g., 64.5 g, 393.3 mmol)

  • Benzyl bromide (1.1 eq, 74.1 g, 433.3 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, 108.6 g, 786.9 mmol)

  • Acetone (800 mL, HPLC grade)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a 2 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-hydroxy-3-isopropylbenzaldehyde and 800 mL of acetone.

  • Base Addition: Add anhydrous K₂CO₃ in one portion.

    • Causality: K₂CO₃ is a mild, non-nucleophilic base. It quantitatively deprotonates the phenol to form a highly nucleophilic phenoxide ion without triggering unwanted aldol condensations at the aldehyde moiety.

  • Electrophile Addition: Add benzyl bromide dropwise over 15 minutes at room temperature to prevent localized exothermic spikes.

  • Reflux: Heat the reaction mixture to reflux (~56 °C) for 1.5 hours.

    • Causality: The elevated temperature provides the activation energy required to drive the S_N2 nucleophilic substitution to completion rapidly.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Silica gel, 10% Ethyl Acetate in Petroleum Ether). The starting material (lower Rf due to the polar phenol) should be completely consumed, replaced by a single, higher Rf spot (the protected ether).

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (KBr byproduct and unreacted K₂CO₃) through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (5–10% ethyl acetate in petroleum ether).

    • Validation Checkpoint: The product isolates as a distinct yellow oil. ¹H NMR should confirm the disappearance of the phenolic -OH peak (~9.5 ppm) and the appearance of a benzylic -CH₂- singlet (~5.1 ppm) and five aromatic protons from the benzyl group. Yield: ~95%.

Protocol B: Global Deprotection and Deoxygenation (Yielding Sobetirome)

Objective: Convert the fully assembled, benzyl-protected diaryl carbinol intermediate into the final GC-1 API.

Reagents & Materials:

  • Benzyl-protected diaryl carbinol intermediate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (20% w/w relative to substrate)

  • 10% (v/v) Glacial Acetic Acid in Methanol (Freshly distilled)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate in the 10% AcOH/MeOH solvent system.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert argon atmosphere to prevent catalytic ignition of the methanol vapors.

  • Hydrogenation: Purge the vessel with H₂ gas and maintain the reaction under 2 atm of H₂ pressure at room temperature for 15 hours.

    • Causality: This is the most elegant step of the synthesis. The palladium catalyst facilitates the hydrogenolytic cleavage of the benzyl ether C-O bond. Simultaneously, the acidic environment (AcOH) protonates the benzylic hydroxyl group (formed during the prior organometallic coupling), facilitating its departure as water. The resulting transient benzylic carbocation is rapidly reduced by the palladium hydride species, yielding the required methylene bridge.

  • Filtration & Isolation: Filter the catalyst through a tightly packed Celite bed. Evaporate the filtrate under reduced pressure. Azeotrope the residue with freshly distilled toluene three times to remove residual acetic acid.

  • Validation: Dry under high vacuum to yield Sobetirome as a slight yellow solid. LC-MS must confirm the exact mass of the fully deprotected, deoxygenated product (m/z [M-H]- = 327.16).

Quantitative Data Presentation

The rationale for utilizing 4-(benzyloxy)-3-isopropylbenzaldehyde over other protected variants is strongly supported by synthetic yield data, while the value of the final API is demonstrated by its pharmacological profile .

Table 1: Comparison of Protecting Group Strategies in GC-1 Synthesis
Protecting Group StrategyDeprotection ReagentDeprotection ConditionsImpact on Methylenebisphenol CoreOverall Yield (6 steps)
Benzyl (Bn) Ether H₂, 10% Pd/CMild, acidic (AcOH/MeOH), RTHighly stable; enables simultaneous carbinol reduction62%
Methyl (Me) Ether BBr₃ or HBrHarsh, highly acidic, RefluxProne to core degradation and ether cleavage side-reactions< 30%
tert-Butyldimethylsilyl (TBS) TBAFMild, basic, RTCore stable, but TBS is prone to cleavage during organometallic steps~ 45%
Table 2: Pharmacological Profile of Sobetirome (GC-1) vs. Endogenous T3
ParameterEndogenous T3 HormoneSobetirome (GC-1)
Receptor Selectivity Non-selective (TRα ≈ TRβ)Highly TRβ selective
3-Position Substituent Iodine (Susceptible to deiodinases)Isopropyl (Metabolically stable bioisostere)
Hepatic Cholesterol Reduction HighHigh (Up to 75% reduction in triglycerides in murine models)
Cardiotoxicity (Tachycardia) High (Mediated by TRα)Minimal to None

References

  • Chu, X., Wang, J., & Li, Y. (2025). An improved synthesis of TRβ-selective thyromimetic GC-1. Scientific Reports (Nature). Available at:[Link]

  • Columbano, A., & Perra, A. (2014). GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease. PubMed Central (NIH). Available at: [Link]

Application Note: Recrystallization of 3-Isopropyl-4-(benzyloxy)benzaldehyde

[1][2][3]

Introduction & Physicochemical Context

3-isopropyl-4-(benzyloxy)benzaldehyde is a critical intermediate, typically utilized in the synthesis of viral inhibitors, receptor modulators, or complex heterocyclic scaffolds.[1][2][3] Its structure combines a polar aldehyde motif with a lipophilic benzyl ether and a bulky isopropyl group.[1][2]

The Purification Challenge

Unlike simple benzaldehydes, the 3-isopropyl substituent introduces significant lipophilicity and steric bulk.[1][2][3] This creates two specific challenges during purification:

  • "Oiling Out": The compound likely possesses a melting point in the intermediate range (approx. 50–75°C).[1][2] If the crystallization solvent is too hot or the cooling too rapid, the compound will separate as a supersaturated oil rather than a crystal lattice.

  • Impurity Profile: The synthesis typically involves the alkylation of 3-isopropyl-4-hydroxybenzaldehyde with benzyl bromide.[1][2][3] Common impurities include:

    • Unreacted Phenol: 3-isopropyl-4-hydroxybenzaldehyde (Polar, acidic).[1][2][3]

    • Alkylating Agent: Benzyl bromide (Lachrymator, highly lipophilic).[1][2]

    • Side Products: Dibenzyl ether or self-condensation products.[1][2][3]

The Solution: Solvent-Antisolvent Recrystallization

Standard single-solvent recrystallization (e.g., pure Ethanol) is often too solubilizing for this lipophilic molecule at room temperature, leading to poor recovery.[1][2][3] This protocol utilizes a binary solvent system (Ethanol/Water) to fine-tune the dielectric constant of the medium, forcing the hydrophobic product out of solution while retaining the more polar phenolic impurities and the highly soluble benzyl bromide in the mother liquor.[1][2]

Experimental Protocol

Materials & Reagents
ReagentGradeRole
Crude 3-isopropyl-4-(benzyloxy)benzaldehyde Synthesis GradeTarget Compound
Ethanol (95% or Absolute) ACS ReagentSolvent (Good)
Deionized Water Type IIAntisolvent (Poor)
Ethyl Acetate / Hexanes HPLC GradeAlternative Solvent System
Seed Crystals >98% PurityNucleation Template (Optional but recommended)
Step-by-Step Methodology
Phase 1: Dissolution (The "Good" Solvent)[1][2][3][4]
  • Preparation: Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a minimum volume of Ethanol (approx. 2–3 mL per gram of crude).[1][2]

  • Heating: Heat the mixture gently on a hot plate/water bath to 60–70°C .

    • Note: Do not exceed the boiling point.[2] The goal is complete dissolution.

  • Adjustment: If the solid does not dissolve completely, add Ethanol in small aliquots (0.5 mL) until a clear, homogeneous yellow/orange solution is obtained.

    • Critical Check: If insoluble particles remain (likely inorganic salts like KBr from synthesis), perform a hot filtration through a pre-warmed glass funnel/fluted filter paper immediately.[1][2]

Phase 2: Nucleation (The Antisolvent Addition)[1][2][3]
  • Initial Cooling: Remove the flask from heat and allow it to cool slightly (to ~50°C).

  • Water Addition: While stirring moderately, add warm Deionized Water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Re-dissolution: Add a few drops of hot Ethanol to just clear the turbidity.[1][2] The solution is now at the saturation point.

Phase 3: Crystallization (Controlled Cooling)[1][2][3]
  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and turn off the heat, allowing it to cool to room temperature over 1–2 hours.

    • Mechanism:[1][2][3] Slow cooling promotes the growth of pure, defined crystal lattices and excludes impurities.[1]

  • Seeding (Crucial): If the temperature drops below 40°C and no crystals appear, add a tiny speck of pure seed crystal or scratch the inner glass wall with a glass rod to induce nucleation.[1][2]

    • Warning: If the solution turns milky or an oil droplet layer forms at the bottom, you are "oiling out."[1] (See Troubleshooting).

  • Final Chill: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

Phase 4: Isolation[2][3]
  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of cold Ethanol:Water (1:1) mixture.[1][2]

    • Caution: Do not use pure Ethanol for washing; it will dissolve your product.[1][2]

  • Drying: Dry the solid in a vacuum oven at 40°C or air-dry under suction until a constant weight is achieved.

Data Visualization & Logic

Workflow Logic: Solubility vs. Temperature

The following diagram illustrates the decision-making process during the recrystallization, specifically addressing the "Oiling Out" failure mode.

RecrystallizationLogicStartCrude Mixture(Product + Impurities)DissolveDissolve in Hot Ethanol(60-70°C)Start->DissolveFilterHot Filtration(Remove Salts)Dissolve->FilterIf insoluble solidsAddWaterAdd Warm Wateruntil TurbidDissolve->AddWaterIf clearFilter->AddWaterClearAdd Ethanol dropsto Clear TurbidityAddWater->ClearCoolSlow Cool to RTClear->CoolDecisionState CheckCool->DecisionCrystalsCrystals FormDecision->CrystalsSuccessOilOiling Out(Liquid Phase Separation)Decision->OilFailureFinalFilter & Wash(Cold EtOH/H2O)Crystals->FinalRemedyReheat & AddMore EthanolOil->RemedyRemedy->Cool

Figure 1: Decision tree for the recrystallization of lipophilic benzaldehydes, highlighting the critical intervention for oiling out.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out The product is separating as a liquid before it can crystallize.[1][2][3] This occurs because the MP is low or the solvent mixture is too polar (too much water).Reheat the mixture to dissolve the oil. Add a small amount of Ethanol (to increase solubility) and cool much more slowly. Vigorous stirring during cooling can sometimes induce crystallization from the oil.[1][2]
No Crystals Form Solution is supersaturated but lacks nucleation sites.[1][2]1. Scratch the glass wall with a rod.2.[2][4] Add a seed crystal.3.[2][4] Cool to -20°C (freezer).4. Evaporate some solvent (rotary evaporator) and retry.
Low Yield Too much solvent (Ethanol) was used, keeping the product in solution.[1][2]Concentrate the mother liquor (filtrate) and perform a "second crop" crystallization. Note that the second crop will be less pure.[2]
Colored Crystals Impurities (e.g., oxidation products) are trapped in the lattice.[1][2]Re-dissolve in Ethanol and treat with Activated Charcoal for 5 mins, then hot filter before adding water.

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for recrystallization techniques of aromatic aldehydes). [1][2]

  • Perrin, D. D., & Armarego, W. L. F. (1988).[1][2] Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.[2] (General protocols for benzaldehyde derivatives).

  • Furniss, B. S., et al. (1989).[1][2] Experimental Organic Chemistry: Standard and Microscale. Blackwell Science.[2] (Specific guidance on solvent selection for lipophilic ethers).

  • PubChem Compound Summary. (2023). 4-Benzyloxybenzaldehyde (CID 74342).[3] National Center for Biotechnology Information.[2] (Proxy data for solubility and melting point ranges of homologous series). [2]

"handling and storage procedures for 4-(benzyloxy)-3-isopropylbenzaldehyde"

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-(benzyloxy)-3-isopropylbenzaldehyde. As a substituted aromatic aldehyde containing a benzyl ether moiety, this compound requires careful management to ensure its stability and to mitigate potential hazards. The protocols and recommendations outlined herein are grounded in established principles of chemical safety and are supported by data from structurally analogous compounds. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to work with this compound safely and effectively, thereby ensuring the integrity of experimental outcomes.

Introduction: Understanding the Chemical Nature of 4-(Benzyloxy)-3-isopropylbenzaldehyde

4-(Benzyloxy)-3-isopropylbenzaldehyde is a bifunctional organic molecule featuring both an aldehyde and a benzyl ether functional group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures. However, the presence of these two functional groups also dictates its reactivity and stability.

The aldehyde group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid, and can also participate in various condensation and nucleophilic addition reactions. The benzyl ether linkage, while generally more stable, can be sensitive to strong acids and certain oxidizing and reducing agents. Furthermore, aromatic aldehydes as a class can be prone to autoxidation, a process that can be accelerated by exposure to air and light. A thorough understanding of these chemical properties is paramount for the proper handling and storage of this compound.

Physicochemical and Hazard Profile

Table 1: Physicochemical and Hazard Data of Structurally Similar Compounds

Property4-Benzyloxybenzaldehyde4-IsopropylbenzaldehydeInferred Properties for 4-(Benzyloxy)-3-isopropylbenzaldehyde
Appearance Light yellow powder[1]Colorless to pale yellow liquidLikely a solid or a high-boiling point liquid
Melting Point 71-74 °C[1]Not applicableExpected to be a solid at room temperature
Boiling Point 197-199 °C (11 mmHg)[1]235-236 °CHigh boiling point
Solubility Insoluble in water[1]Insoluble in waterInsoluble in water; soluble in organic solvents
Hazards Skin and eye irritation[2]Skin and eye irritationExpected to be a skin and eye irritant

Core Directive: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is essential when working with 4-(benzyloxy)-3-isopropylbenzaldehyde. The following protocols are designed to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE)

A fundamental aspect of safe handling is the consistent use of appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently.

  • Body Protection: A lab coat should be worn to protect street clothing. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3]

Engineering Controls
  • Ventilation: All handling of 4-(benzyloxy)-3-isopropylbenzaldehyde should be performed in a certified chemical fume hood to maintain low exposure levels.[3][4]

  • Eyewash and Safety Shower: An accessible and operational eyewash station and safety shower are critical in case of accidental contact.

General Handling Procedures
  • Avoid Contact: Minimize direct contact with the skin and eyes.[5]

  • Prevent Inhalation: Avoid breathing any dust or vapors.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the laboratory.[3][4]

  • Weighing: If the compound is a solid, weigh it in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

Storage Procedures for Maintaining Chemical Integrity

The stability of 4-(benzyloxy)-3-isopropylbenzaldehyde is contingent on proper storage conditions. The dual functional groups necessitate protection from atmospheric oxygen and light to prevent degradation.

Recommended Storage Conditions
  • Container: Store in a tightly sealed, airtight container. Amber glass bottles are recommended to protect the compound from light.

  • Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] Some sources suggest that air-sensitive materials should be handled and stored under an inert gas.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[1][3] Refrigeration may be beneficial for long-term stability, but ensure the container is well-sealed to prevent condensation upon removal.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[5]

Stability and Degradation Pathways

The primary degradation pathways for 4-(benzyloxy)-3-isopropylbenzaldehyde are oxidation and, to a lesser extent, cleavage of the benzyl ether.

  • Oxidation of the Aldehyde: The aldehyde functional group is prone to autoxidation in the presence of air, leading to the formation of the corresponding carboxylic acid. This process can be catalyzed by light and trace metal impurities. Benzaldehyde itself slowly oxidizes in air to benzoic acid.[6]

  • Benzyl Ether Cleavage: While generally stable, the benzyl ether linkage can be cleaved under certain conditions. Strong acids can promote cleavage. Oxidative cleavage of benzyl ethers to form aldehydes is also a known reaction under specific chemical conditions.[7][8][9]

DegradationPathways A 4-(Benzyloxy)-3-isopropylbenzaldehyde B 4-(Benzyloxy)-3-isopropylbenzoic Acid A->B Oxidation (Air, Light) C Corresponding Alcohol and Benzaldehyde A->C Ether Cleavage (e.g., strong acid)

Caption: Potential degradation pathways for 4-(benzyloxy)-3-isopropylbenzaldehyde.

Experimental Protocols

The following protocols are provided as a general guide. Specific experimental conditions should be optimized based on the reaction scale and context.

Protocol for Dispensing and Use
  • Preparation: Before opening the container, ensure you are in a well-ventilated area (fume hood) and are wearing the appropriate PPE.

  • Inert Atmosphere (Optional but Recommended): If the compound is stored under an inert atmosphere, have a source of nitrogen or argon ready to backfill the container after dispensing.

  • Dispensing: Quickly and carefully weigh the desired amount of the compound into a clean, dry container.

  • Sealing: Immediately and tightly seal the main container, and if applicable, backfill with an inert gas.

  • Cleaning: Clean any spills immediately using an appropriate absorbent material.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and give plenty of water to drink. Seek immediate medical attention.[3]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] For large spills, evacuate the area and contact emergency services.

Disposal Procedures

All waste containing 4-(benzyloxy)-3-isopropylbenzaldehyde should be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste, including contaminated absorbent materials, in a clearly labeled, sealed, and compatible waste container.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the general trash.[6][10] The disposal of contents and container should be to an approved waste disposal plant.[3]

DisposalWorkflow A Generation of Waste B Segregate into a Labeled, Sealed Container A->B C Store in a Designated Hazardous Waste Area B->C D Arrange for Pickup by a Licensed Waste Disposal Service C->D E Proper Documentation and Record Keeping D->E

Caption: Workflow for the proper disposal of 4-(benzyloxy)-3-isopropylbenzaldehyde waste.

Conclusion

The safe and effective use of 4-(benzyloxy)-3-isopropylbenzaldehyde in a research and development setting is achievable through the implementation of robust handling and storage procedures. By understanding the chemical nature of this compound and adhering to the protocols outlined in this guide, researchers can minimize risks, ensure the stability of the material, and contribute to the integrity of their scientific work.

References

  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet: Cuminaldehyde. Retrieved from [Link]

  • Techno PharmChem. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: 4-Benzyloxybenzaldehyde. Retrieved from [Link]

  • PubChem. (2021, November 4). Benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, S., et al. (2010). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. Molecules, 15(10), 7155-7162. Retrieved from [Link]

  • G. M. K. Hughes, et al. (1954). Aromatic Aldehydes from Benzyl Alcohols via Inorganic Hypochlorite Oxidation. Journal of the American Chemical Society, 76(23), 5985-5986. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(Benzyloxy)-3-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-4B3I-OPT Status: Open Subject: Yield Improvement & Troubleshooting for O-Benzylation of 3-Isopropyl-4-hydroxybenzaldehyde

Executive Summary & Reaction Logic

User Context: You are likely synthesizing 4-(benzyloxy)-3-isopropylbenzaldehyde as a key intermediate for S1P1 receptor agonists or TRPM8 modulators.[1] The Core Problem: The standard Williamson ether synthesis here is complicated by steric hindrance . The isopropyl group at the ortho position (C3) creates significant steric bulk around the phenolic oxygen (C4), impeding the nucleophilic attack on benzyl bromide. Furthermore, the aldehyde moiety is susceptible to side reactions (Cannizzaro, oxidation) under harsh basic conditions.

The "Golden Batch" Protocol

To maximize yield, we must shift the mechanism from a standard SN2 to a catalyzed, solvent-optimized pathway.[1]

Optimized Reaction Scheme:



Visualizing the Challenge

The following diagram illustrates the competitive pathways and the steric bottleneck caused by the isopropyl group.

ReactionPathways Start Precursor: 3-Isopropyl-4-hydroxybenzaldehyde Inter Intermediate: Phenoxide Anion Start->Inter Deprotonation Base Base: K2CO3 (Anhydrous) Base->Inter Product Target: 4-(Benzyloxy)-3-isopropylbenzaldehyde Inter->Product Benzyl Bromide + KI (Steric Barrier Overcome) Byproduct Byproducts: Alcohol/Acid Mix Inter->Byproduct NaOH/H2O (Avoid!) Path_Main Pathway A (Desired): O-Alkylation (SN2) Path_Side1 Side Path B: Cannizzaro (Disproportionation) Path_Side2 Side Path C: C-Alkylation (Nuclear) Steric STERIC HINDRANCE (Isopropyl Group) Steric->Inter Reduces Nucleophilicity

Caption: Reaction logic showing the steric bottleneck at the phenoxide intermediate and the necessity of avoiding strong hydroxide bases to prevent Cannizzaro side reactions.

Troubleshooting Guide (FAQ Format)

Q1: My conversion stalls at 60-70%. Adding more benzyl bromide doesn't help. Why?

Diagnosis: This is likely the "Potassium Coating Effect." In anhydrous solvents (acetone/DMF),


 is insoluble. As the reaction proceeds, KBr precipitates and coats the surface of the carbonate particles, stopping further deprotonation.
Solution: 
  • Mechanical: Use vigorous stirring (overhead stirrer preferred for >10g scale).

  • Chemical: Add Potassium Iodide (KI) (10 mol%).

    • Mechanism:[2][3][4][5] KI reacts with Benzyl Bromide to form Benzyl Iodide in situ. Iodide is a better leaving group than bromide, accelerating the SN2 reaction (Finkelstein modification). This helps overcome the steric hindrance of the isopropyl group [1].[1]

Q2: I see a new spot on TLC just below the product. Is it C-alkylation?

Diagnosis: While C-alkylation is possible, with a para-aldehyde group, it is rare.[1] The spot is more likely Benzyl Alcohol (from hydrolysis of benzyl bromide) or the Cannizzaro alcohol derivative of your starting material. Solution:

  • Check Water Content: Use anhydrous DMF. Water competes with the phenol for the alkyl halide.

  • Check Base: If you used NaOH or KOH, switch to

    
     or 
    
    
    
    . Strong hydroxide bases trigger the Cannizzaro reaction on the aldehyde, destroying your starting material [2].
Q3: The product is an oil that won't crystallize.

Diagnosis: Residual solvent (DMF/Benzyl bromide) or impurities (Benzyl alcohol) prevent crystal lattice formation. Solution (Purification Protocol):

  • Quench: Add dilute amine (e.g., ethylamine or aqueous ammonia) during workup to destroy excess benzyl bromide.

  • Crystallization: The target molecule is a solid. Recrystallize from Ethanol:Water (1:1) or Hexane:Ethyl Acetate (9:1) .

    • Technique: Dissolve in hot ethanol, add water until turbid, then cool slowly to

      
       [3].
      

Standard Operating Procedure (SOP)

Use this protocol to validate your baseline yield.

Reagents:

  • 3-Isopropyl-4-hydroxybenzaldehyde (1.0 eq)[1]

  • Benzyl Bromide (1.2 eq) — Caution: Lachrymator

  • Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq)

  • Solvent: DMF (Dimethylformamide), anhydrous (5 mL per gram of substrate)

Workflow:

  • Setup: Flame-dry a round-bottom flask. Add magnetic stir bar.

  • Charging: Add 3-Isopropyl-4-hydroxybenzaldehyde,

    
    , and KI.
    
  • Solvation: Add DMF. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (solution usually turns yellow/orange).

  • Addition: Add Benzyl Bromide dropwise via syringe.

  • Reaction: Heat to 70–80°C . Monitor by TLC (Hexane:EtOAc 8:2).

    • Target Time: 3–6 hours.

  • Workup:

    • Cool to RT. Pour into ice-cold water (10x volume).

    • The product should precipitate. Filter the solid.[3][6][7]

    • If oil forms: Extract with Ethyl Acetate (3x), wash with Brine, dry over

      
      .
      
  • Purification: Recrystallize crude solid from Ethanol.

Data & Optimization Matrix

Use this table to interpret your results and adjust parameters.

ParameterStandard ConditionOptimization for High YieldReason
Solvent AcetoneDMF or Acetonitrile DMF is polar aprotic, solvating the cation (

) better, leaving the phenoxide "naked" and more reactive [4].[1]
Base NaOH

or

Cesium is larger/softer, improving solubility and reactivity (Cesium Effect), though K2CO3 is cheaper and usually sufficient.
Temperature Reflux70-80°C Too high (>100°C) risks aldehyde oxidation; too low (<50°C) cannot overcome isopropyl steric hindrance.
Catalyst NoneTBAI or KI Phase Transfer Catalysts (TBAI) or Nucleophilic Catalysts (KI) are essential for sterically hindered phenols.

Troubleshooting Logic Flow

Follow this decision tree when yield is below 80%.

Troubleshooting Start Yield < 80% CheckTLC Check TLC: Is Starting Material (SM) present? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Yes NoSM No: SM Consumed CheckTLC->NoSM No Sterics Diagnosis: Steric Hindrance Action: Add KI (Finkelstein) or Switch to DMF YesSM->Sterics CheckBase Check Base: Did you use NaOH/KOH? NoSM->CheckBase CheckSpots Check Spots: Many side products? CheckBase->CheckSpots No Cannizzaro Diagnosis: Cannizzaro Rxn Action: Switch to K2CO3 CheckBase->Cannizzaro Yes Decomp Diagnosis: Decomposition Action: Lower Temp (<80C) Check for Peroxides in ether CheckSpots->Decomp

Caption: Decision tree for diagnosing yield failures in the benzylation of hindered benzaldehydes.

References

  • BenchChem. (2025).[3][6] Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from

  • National Institutes of Health (PMC). (2010). 4-(Benzyloxy)benzaldehyde: Crystal Structure and Synthesis. Retrieved from

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from

  • Orient Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from

Sources

"side reactions in the synthesis of 3-isopropyl-4-(benzyloxy)benzaldehyde"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Profile

Target Molecule: 3-isopropyl-4-(benzyloxy)benzaldehyde Primary Application: Key intermediate in the synthesis of pharmaceuticals (e.g., selective receptor antagonists) and advanced agrochemicals. Synthetic Strategy: Williamson Ether Synthesis (O-Alkylation).

The synthesis involves the benzylation of 3-isopropyl-4-hydroxybenzaldehyde using a benzyl halide (chloride or bromide) in the presence of a base. While theoretically straightforward, the presence of the reactive aldehyde moiety and the steric bulk of the ortho-isopropyl group introduces specific failure modes often overlooked in standard protocols.

The "Happy Path" Protocol (Recommended)
  • Substrate: 3-isopropyl-4-hydroxybenzaldehyde (1.0 eq)

  • Reagent: Benzyl bromide (1.1 eq) (Preferred over chloride for faster kinetics)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    ). Strictly avoid Acetone. 
    
  • Temperature: 60–80°C.

  • Atmosphere: Nitrogen or Argon (Critical to prevent oxidation).

Critical Side Reactions & Impurity Profile

This section details the specific chemical pathways that lead to batch failure. Understanding these mechanisms is the first step in troubleshooting.

A. The "Acetone Trap" (Claisen-Schmidt Condensation)

Severity: Critical Symptom: Appearance of a yellow/orange impurity; mass spectrum shows M+40 peak.

Many researchers habitually use acetone for Williamson ether syntheses because it is polar and easy to remove. However, in the presence of a base (


 or NaOH), the target benzaldehyde will undergo an Aldol Condensation  with the acetone solvent.[1]
  • Mechanism: The base enolizes acetone, which then attacks the electrophilic carbonyl of the 3-isopropyl-4-(benzyloxy)benzaldehyde.

  • Result: Formation of 4-(3-isopropyl-4-(benzyloxy)phenyl)but-3-en-2-one (Benzalacetone derivative).

  • Prevention: NEVER use acetone or MEK as solvents for this reaction. Use Acetonitrile or DMF.[2]

B. The Cannizzaro Disproportionation

Severity: High (if strong base is used) Symptom: 50% loss of yield; isolation of benzyl alcohol and benzoic acid derivatives.

The aldehyde group is susceptible to nucleophilic attack by hydroxide ions.[3][4] If strong bases (NaOH, KOH) are used, or if wet solvents generate hydroxide from carbonate, the aldehyde undergoes disproportionation.

  • Mechanism: Two molecules of the aldehyde react; one is oxidized to the carboxylic acid (3-isopropyl-4-(benzyloxy)benzoic acid), and the other is reduced to the alcohol.

  • Prevention: Use anhydrous non-nucleophilic bases like

    
     or 
    
    
    
    . Avoid NaOH/KOH. Ensure solvents are dry.
C. Steric Inhibition & Competitive Hydrolysis

Severity: Moderate Symptom: Unreacted starting material despite long reaction times; smell of benzyl alcohol.

The isopropyl group at the 3-position is ortho to the hydroxyl group. This creates significant steric hindrance, slowing down the nucleophilic attack of the phenoxide on the benzyl halide.

  • Consequence: The slower reaction rate allows moisture (if present) to compete for the benzyl halide.

  • Side Reaction:

    
    .
    
  • Prevention: Use a slight excess of benzyl bromide (1.2 eq) and ensure the system is anhydrous.

Visualizing the Reaction Pathways

The following diagram maps the intended pathway against the critical failure modes described above.

ReactionPathways cluster_inputs Reactants SM 3-isopropyl-4- hydroxybenzaldehyde Target TARGET PRODUCT 3-isopropyl-4-(benzyloxy) benzaldehyde SM->Target K2CO3, DMF, 60°C (O-Alkylation) Aldol IMPURITY A Benzalacetone Derivative (M+40) SM->Aldol Acetone Solvent (Aldol Condensation) Cannizzaro IMPURITY D Alcohol + Acid Mix (Cannizzaro) SM->Cannizzaro NaOH/KOH (Strong Base) BnBr Benzyl Bromide Alcohol IMPURITY C Benzyl Alcohol (Hydrolysis) BnBr->Alcohol H2O (Moisture) Acid IMPURITY B Benzoic Acid Derivative (Oxidation) Target->Acid Air/O2 Exposure

Caption: Figure 1. Reaction landscape showing the primary synthetic route (Green) and competing parasitic pathways (Red) leading to common impurities.

Troubleshooting Guide (FAQ)

Q1: I see a new spot on TLC just above my product, and my yield is low. What is it?

Diagnosis: This is likely the Benzalacetone derivative formed via the Claisen-Schmidt condensation.[5]

  • Check: Did you use Acetone or MEK as a solvent?

  • Fix: Switch solvent to DMF, DMSO, or Acetonitrile. The aldehyde group on your product is reactive; it will find the enolizable protons in acetone and react.

Q2: The reaction is extremely slow. After 24 hours, I still have 40% starting material.

Diagnosis: Steric Hindrance from the 3-isopropyl group is impeding the nucleophilic attack.

  • Explanation: The bulky isopropyl group shields the oxygen, making it harder for it to attack the benzyl halide.

  • Fix:

    • Catalysis: Add a catalytic amount (0.1 eq) of Potassium Iodide (KI) (Finkelstein condition). This converts Benzyl Bromide/Chloride to the more reactive Benzyl Iodide in situ.

    • Temperature: Increase temperature to 80°C (if using Acetonitrile) or 90°C (if using DMF).

    • Concentration: Run the reaction more concentrated (e.g., 1M) to increase collision frequency.

Q3: My product is an oil that refuses to crystallize, and NMR shows broad peaks around 10.0 ppm.

Diagnosis: You likely have Carboxylic Acid contamination due to oxidation.

  • Check: Was the reaction run under an inert atmosphere? Did you bubble air through it during workup?

  • Fix: The aldehyde proton (approx 9.8-10.0 ppm) is distinct.[6] A broad peak shifted slightly downfield suggests the acid -COOH.

  • Remediation: Wash the organic layer with saturated Sodium Bicarbonate (

    
    )  solution. The acid will form a water-soluble salt and be removed. The aldehyde product will remain in the organic layer.
    
Q4: Can I use NaOH to speed up the reaction?

Diagnosis: High Risk.

  • Warning: While NaOH is a stronger base and will deprotonate the phenol faster, it drastically increases the risk of the Cannizzaro reaction (destroying your aldehyde) and C-alkylation (benzyl group attacking the ring).

  • Recommendation: Stick to

    
     or 
    
    
    
    . If you must use a stronger base, use Sodium Hydride (NaH) in dry THF at 0°C, but ensure the system is strictly anhydrous to prevent hydroxide formation.

Experimental Data Summary

ParameterRecommended RangeConsequence of Deviation
Solvent DMF, Acetonitrile, DMSOAcetone: Aldol condensation (M+40 impurity). Alcohols: Competitive alkylation (Ether formation).
Base

(2.0 eq)
NaOH/KOH: Cannizzaro reaction; lower yield. Pyridine: Too weak for phenol alkylation.
Temperature 60°C – 80°C< 50°C: Reaction stalls due to isopropyl steric bulk. > 100°C: Polymerization/Tarry degradation.
Atmosphere Nitrogen / ArgonAir: Oxidation to 3-isopropyl-4-(benzyloxy)benzoic acid.
Additives KI (0.1 eq)Optional but recommended to accelerate sluggish reactions.

Decision Logic for Troubleshooting

Use this flow to diagnose batch failures quickly.

TroubleshootingFlow Start Start Diagnosis CheckSolvent Did you use Acetone? Start->CheckSolvent ImpurityA IMPURITY: Aldol Condensate Action: Switch to DMF/ACN CheckSolvent->ImpurityA Yes CheckBase Did you use NaOH/KOH? CheckSolvent->CheckBase No ImpurityB IMPURITY: Cannizzaro Products Action: Switch to K2CO3 CheckBase->ImpurityB Yes CheckAtmosphere Was it under Nitrogen? CheckBase->CheckAtmosphere No ImpurityC IMPURITY: Benzoic Acid Action: Use Inert Gas CheckAtmosphere->ImpurityC No CheckTime Is reaction slow? CheckAtmosphere->CheckTime Yes ActionSlow ISSUE: Steric Hindrance Action: Add KI catalyst + Heat CheckTime->ActionSlow Yes

Caption: Figure 2. Logic flow for diagnosing common synthetic failures in benzaldehyde alkylations.

References

  • Williamson, A. W. (1850).[2] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational mechanism for ether synthesis).

  • Claisen, L., & Claparede, A. (1881). "Condensationen von Ketonen mit Aldehyden". Berichte der deutschen chemischen Gesellschaft, 14(2), 2460-2468. (Mechanism of Aldol/Claisen-Schmidt condensation in acetone).

  • Geissman, T. A. (2011). "The Cannizzaro Reaction".[3][4][7][8] Organic Reactions, Vol 2. Wiley.[2] (Detailed review of aldehyde disproportionation in base).

  • BenchChem Protocols. (2025). "Troubleshooting side reactions in Claisen-Schmidt condensation". (Specific data on benzaldehyde-acetone side reactions).

  • Organic Chemistry Portal. "Williamson Ether Synthesis". (General conditions and solvent limitations).

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(Benzyloxy)-3-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-(benzyloxy)-3-isopropylbenzaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, which is typically achieved via the Williamson ether synthesis.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 4-(benzyloxy)-3-isopropylbenzaldehyde, focusing on practical solutions to improve reaction outcomes.

Issue 1: Low or No Conversion of 4-Hydroxy-3-isopropylbenzaldehyde

A frequent challenge in the synthesis of 4-(benzyloxy)-3-isopropylbenzaldehyde is a lower-than-expected or complete absence of the desired product. The root causes often lie in the reaction conditions or the quality of the reagents.

Troubleshooting Workflow:

G start Low/No Conversion Detected check_base Verify Base Activity & Stoichiometry start->check_base check_benzyl_halide Assess Benzyl Halide Reactivity check_base->check_benzyl_halide Base is Active solution_base Use fresh, anhydrous base (≥1.5 eq.) Consider stronger base (e.g., NaH) check_base->solution_base Inactive/Insufficient check_solvent Evaluate Solvent & Temperature check_benzyl_halide->check_solvent Halide is Reactive solution_halide Use benzyl bromide or iodide Add catalytic KI with benzyl chloride check_benzyl_halide->solution_halide Low Reactivity solution_solvent Use polar aprotic solvent (DMF, DMSO) Increase temperature incrementally (50-100°C) check_solvent->solution_solvent Suboptimal end Improved Conversion solution_base->end solution_halide->end solution_solvent->end

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Troubleshooting Steps:

  • Inadequate Deprotonation of the Phenol: The Williamson ether synthesis begins with the deprotonation of the hydroxyl group on 4-hydroxy-3-isopropylbenzaldehyde to form a phenoxide, which then acts as a nucleophile.[1][2]

    • Cause: The base (e.g., potassium carbonate, sodium hydroxide) may be old, have absorbed moisture, or be of insufficient strength or quantity.

    • Solution:

      • Use a fresh, anhydrous, and finely powdered base to maximize its surface area and reactivity.

      • Ensure at least 1.5 equivalents of a moderate base like potassium carbonate (K₂CO₃) are used.

      • For less reactive systems, consider a stronger base such as sodium hydride (NaH) in an anhydrous solvent like DMF or THF.[1]

  • Low Reactivity of the Benzylating Agent: The choice of the benzyl halide significantly impacts the reaction rate.

    • Cause: Benzyl chloride is less reactive than benzyl bromide or benzyl iodide. The reactivity order is R-I > R-Br > R-Cl.[3]

    • Solution:

      • Use benzyl bromide for a good balance of reactivity and cost.

      • If using benzyl chloride, the addition of a catalytic amount of potassium iodide (KI) can enhance the reaction rate through the Finkelstein reaction, where the less reactive chloride is exchanged for a more reactive iodide in situ.[4]

  • Suboptimal Solvent and Temperature: The reaction environment plays a crucial role in the success of the synthesis.

    • Cause: Protic solvents (like ethanol or water) can solvate the phenoxide, reducing its nucleophilicity. Apolar solvents may not sufficiently dissolve the reactants. The reaction temperature might be too low.

    • Solution:

      • Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[4] These solvents effectively dissolve the reactants without hindering the nucleophile.

      • The reaction is typically conducted at temperatures ranging from 50 to 100 °C.[4] If the reaction is sluggish, gradually increase the temperature while monitoring for potential side reactions.

Issue 2: Formation of Significant Byproducts

The presence of impurities and byproducts can complicate purification and lower the overall yield of 4-(benzyloxy)-3-isopropylbenzaldehyde.

Potential Byproduct Formation Mechanism Mitigation Strategy
Dibenzyl ether Self-condensation of benzyl alcohol (if formed by hydrolysis of benzyl halide) or reaction of the benzyl alkoxide with another molecule of benzyl halide.Ensure anhydrous reaction conditions to prevent hydrolysis of the benzyl halide. Avoid using an excessive amount of base.
C-Alkylated Products The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[4]The use of polar aprotic solvents generally favors O-alkylation.[5]
Products of Aldehyde Side Reactions The aldehyde group can be sensitive to the reaction conditions and may undergo oxidation or other unwanted reactions, especially at high temperatures or in the presence of strong bases.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation.[6] Avoid excessively high temperatures and prolonged reaction times.
Issue 3: Difficulty in Product Purification

Isolating a pure product from the crude reaction mixture can be challenging due to the presence of unreacted starting materials and byproducts.

Purification Strategies:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is essential.

    • Wash the organic layer with a dilute solution of sodium hydroxide (e.g., 5% NaOH) to remove any unreacted 4-hydroxy-3-isopropylbenzaldehyde.[6]

    • Follow with a water and brine wash to remove inorganic salts and residual base.[5]

  • Recrystallization: This is an effective method if the crude product is a solid.

    • Ethanol is a commonly used solvent for the recrystallization of similar benzaldehyde derivatives.[6][7] A mixture of ethanol and water can also be effective.[7] The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography on silica gel is recommended.

    • A typical eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5][7] The polarity of the eluent can be gradually increased to separate the components. The desired product, 4-(benzyloxy)-3-isopropylbenzaldehyde, is less polar than the starting material, 4-hydroxy-3-isopropylbenzaldehyde, and will therefore elute first.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(benzyloxy)-3-isopropylbenzaldehyde? A1: The most prevalent method is the Williamson ether synthesis.[8] This reaction involves the O-alkylation of 4-hydroxy-3-isopropylbenzaldehyde with a benzyl halide (such as benzyl bromide) in the presence of a base.[3]

Q2: What is a typical yield for this synthesis? A2: With optimized conditions, yields for the benzylation of hydroxybenzaldehydes are generally good, often in the range of 80-95%.[6][8] For example, the synthesis of 4-(benzyloxy)benzaldehyde has been reported with a yield of 87.4%.[6]

Q3: What is the role of a phase-transfer catalyst (PTC) in this synthesis? A3: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can be beneficial, especially in biphasic systems (e.g., a solid base in an organic solvent).[4][9] The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with the benzyl halide occurs, thereby increasing the reaction rate.[10][11]

Q4: How can I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the 4-hydroxy-3-isopropylbenzaldehyde spot and the appearance of a new, less polar spot corresponding to the product.

Q5: Is an inert atmosphere necessary for this reaction? A5: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.[6] It helps to prevent the oxidation of the aldehyde group, especially if the reaction requires elevated temperatures for an extended period.

Experimental Protocol: A General Guideline

This protocol provides a starting point for the synthesis of 4-(benzyloxy)-3-isopropylbenzaldehyde. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-hydroxy-3-isopropylbenzaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% Sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxy-3-isopropylbenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and DMF.

  • Addition of Benzylating Agent: Add benzyl bromide (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the reaction's progress by TLC until the starting aldehyde is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with 5% NaOH solution (2x), followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

References

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014. Available from: [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Updated May 30, 2020. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Google Patents. US5786516A - Process for the preparation of isovanillin.
  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Published May 2, 2018. Available from: [Link]

  • EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available from: [Link]

  • ThaiScience. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Available from: [Link]

  • PMC. 4-(Benzyloxy)benzaldehyde. Available from: [Link]

  • PTC Organics. PTC O-Alkylation With a Secondary Benzyl Bromide. Available from: [Link]

  • Orient J Chem. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Published October 20, 2016. Available from: [Link]

  • PMC. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available from: [Link]

  • Google Patents. JPH08208555A - Preparation of isovanillin.
  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. Published December 23, 1975. Available from: [Link]

  • ResearchGate. Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. Available from: [Link]

  • RSC Publishing. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. Available from: [Link]

Sources

"stability issues of 4-(benzyloxy)-3-isopropylbenzaldehyde in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 4-(benzyloxy)-3-isopropylbenzaldehyde , a specialized intermediate often used in the synthesis of complex pharmaceutical scaffolds.

As a Senior Application Scientist, I have structured this guide to move beyond basic handling. We will explore the causality of degradation—specifically why the interplay between the aldehyde, the benzyloxy ether, and the isopropyl group creates a unique stability profile. The following protocols are designed to help you diagnose, prevent, and remediate stability issues in your experimental workflows.

Part 1: Core Stability Profile (The "Why")

To troubleshoot effectively, you must understand the molecular vulnerabilities. This compound presents a "Triad of Instability":

  • The Aldehyde (Primary Failure Point): Like all benzaldehydes, this molecule is highly susceptible to autoxidation .[1] This is a radical chain reaction initiated by light or trace metals, converting the aldehyde (-CHO) into the corresponding carboxylic acid (-COOH).

  • The Benzyloxy Ether (Acid/Hydrogenation Sensitivity): While stable under basic/neutral conditions, the benzyl ether is a protecting group. It will cleave under strong acidic conditions or catalytic hydrogenation, releasing the free phenol.

  • The Isopropyl Group (Secondary Radical Target): The benzylic hydrogen on the isopropyl group is tertiary, making it a stable radical site. While less reactive than the aldehyde, it can undergo slow oxidation to form hydroperoxides (similar to the Cumene process) upon prolonged exposure to air and light.

Part 2: Troubleshooting & FAQs

Q1: My solution has turned from colorless/pale yellow to a deep yellow or amber color. Is it still usable?

  • Diagnosis: This is the classic sign of autoxidation . The color change often precedes the precipitation of the carboxylic acid (4-(benzyloxy)-3-isopropylbenzoic acid). The yellowing is due to the formation of conjugated oligomers or trace quinoid species generated during the radical cascade.

  • Immediate Action: Check the purity via HPLC or TLC. If the acid content is <5%, you can purify it.

  • Remediation: Dissolve the compound in an organic solvent (EtOAc or DCM) and wash with saturated aqueous NaHCO₃ . The base will deprotonate the carboxylic acid impurity (making it water-soluble) while leaving the aldehyde in the organic layer.

Q2: I see new peaks in my HPLC chromatogram after storing the compound in Methanol or Ethanol.

  • Diagnosis: You are likely observing hemiacetal or acetal formation . Aldehydes react reversibly with primary alcohols, especially if trace acid is present (often found in unbuffered CDCl₃ or aged solvents).

  • Prevention: Avoid storing benzaldehydes in nucleophilic solvents (MeOH, EtOH) for extended periods. Use non-nucleophilic solvents like Acetonitrile (ACN), DMSO, or DCM for storage.

  • Verification: Run an NMR. A new peak around 5.0–5.5 ppm (acetal CH) suggests this reaction.

Q3: The compound degraded during a reaction requiring Lewis Acids (e.g., AlCl₃, BBr₃).

  • Diagnosis: De-benzylation . The benzyloxy group is an ether. Strong Lewis acids (especially Boron and Aluminum halides) coordinate to the ether oxygen, facilitating cleavage and yielding the phenol (4-hydroxy-3-isopropylbenzaldehyde).

  • Alternative: If Lewis acids are required, ensure the temperature is kept low (-78°C to 0°C) and quench immediately. If deprotection is not intended, switch to milder reagents.

Part 3: Experimental Protocols

Protocol A: Self-Validating Purity Check (The "Bicarbonate Test")

Use this rapid workflow to determine if your bulk material has oxidized.

  • Dissolution: Dissolve 50 mg of the sample in 2 mL of Dichloromethane (DCM).

  • Visual Inspection: The solution should be clear. Cloudiness indicates the presence of the benzoic acid derivative (which has lower solubility in DCM than the aldehyde).

  • Extraction: Add 2 mL of Saturated NaHCO₃ solution. Shake vigorously for 30 seconds.

  • Validation:

    • Organic Layer: Contains the purified aldehyde.

    • Aqueous Layer: Acidify a small aliquot with 1M HCl. If a white precipitate forms, it confirms the presence of the degradation product (benzoic acid).[1]

Protocol B: Recommended Storage Conditions

To maximize shelf-life, adhere to the following matrix:

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer)Slows radical propagation kinetics (Arrhenius equation).
Atmosphere Argon or NitrogenDisplaces O₂, removing the primary reactant for autoxidation.
Container Amber GlassBlocks UV light (

), which acts as the radical initiator.
Solvent None (Solid state)Solution state accelerates degradation due to higher molecular mobility.

Part 4: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways you must control.

StabilityPathways cluster_0 Critical Control Points Compound 4-(Benzyloxy)-3- isopropylbenzaldehyde Acid Degradation Product A: Carboxylic Acid (via Autoxidation) Compound->Acid O₂ / Light / Heat (Radical Mechanism) Acetal Degradation Product B: Hemiacetal/Acetal (via Alcohol Solvents) Compound->Acetal ROH (MeOH/EtOH) + Trace Acid Phenol Degradation Product C: Free Phenol (via Acid Hydrolysis) Compound->Phenol H₂ / Pd-C or Lewis Acid Storage Store under Argon Protect from Light

Caption: Figure 1. Primary degradation pathways.[2] The Red path (Autoxidation) is the most common storage failure mode. The Yellow path occurs in alcoholic solvents. The Green path is chemically induced.

Part 5: Troubleshooting Decision Tree

Use this logic flow to resolve solution stability issues.

TroubleshootingTree Start Issue: Sample Instability CheckColor Is the solution yellow or cloudy? Start->CheckColor Yes Action: Perform NaHCO₃ wash to remove acid impurity. CheckColor->Yes Likely Oxidation No No CheckColor->No Color is fine, but purity low CheckSolvent Is the solvent an Alcohol (MeOH/EtOH)? Yes_Solvent Action: Check for Acetals via NMR. Switch to ACN or DCM. CheckSolvent->Yes_Solvent Yes No_Solvent Action: Check for benzyl ether cleavage (Phenol formation). CheckSolvent->No_Solvent No No->CheckSolvent

Caption: Figure 2. Diagnostic decision tree for identifying the root cause of instability in solution.

References

  • BenchChem. (2025).[1][2] Preventing Oxidation of Benzaldehyde Derivatives During Synthesis. Retrieved from

  • Selleck Chemicals. (n.d.). 4-Isopropylbenzaldehyde: Chemical Information, Storage & Stability. Retrieved from

  • MDPI. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives. PMC. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Isopropylbenzaldehyde. Retrieved from

Sources

"scale-up synthesis considerations for 3-isopropyl-4-(benzyloxy)benzaldehyde"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-isopropyl-4-(benzyloxy)benzaldehyde .

As a Senior Application Scientist, I have designed this guide to move beyond basic bench-top chemistry and address the thermodynamic, kinetic, and safety realities of pilot-plant scale-up. The transformation of 3-isopropyl-4-hydroxybenzaldehyde to its O-benzylated derivative relies on a Williamson ether synthesis. While trivial at the milligram scale using polar aprotic solvents, scaling this reaction requires strict control over phase dynamics, exotherms, and regioselectivity.

Process Architecture: Biphasic Phase-Transfer Catalysis (PTC)

To circumvent the toxicity and recovery bottlenecks of traditional solvents like DMF, industrial scale-up relies on Liquid-Liquid Phase-Transfer Catalysis (LL-PTC). The workflow below maps the logical progression of this self-validating system.

G Start Organic Phase 3-Isopropyl-4-hydroxybenzaldehyde + Toluene Deprotonation Interfacial Deprotonation (Ion Pair Formation) Start->Deprotonation Base Aqueous Phase NaOH (aq) + TBAB (Catalyst) Base->Deprotonation Alkylation Controlled Alkylation Dosing Benzyl Chloride (65°C) Deprotonation->Alkylation  Phenoxide-TBAB  shuttled to Toluene Separation Phase Separation (Aqueous Waste Discarded) Alkylation->Separation  Validation: HPLC  IPC < 1% SM Crystallization Crystallization & Isolation (Target API Intermediate) Separation->Crystallization

Biphasic Phase-Transfer Catalyzed O-Benzylation Workflow.

Troubleshooting Guides & FAQs

Q: Why transition from DMF/K₂CO₃ to a biphasic Toluene/Water PTC system for scale-up? A: At the bench scale, DMF is an excellent solvent for O-benzylation because it solvates cations, leaving a highly reactive, "naked" phenoxide anion [1]. However, on a multi-kilogram scale, DMF poses severe reproductive toxicity risks, is difficult to remove during workup (requiring massive aqueous washes), and poses thermal hazards. Causality: A biphasic system (Toluene/Water) using Tetrabutylammonium bromide (TBAB) as a Phase-Transfer Catalyst solves this. The aqueous NaOH deprotonates the phenol at the interface. TBAB then forms a lipophilic ion pair with the phenoxide, shuttling it into the toluene phase where it reacts with benzyl chloride. This provides excellent mass transfer, acts as a thermal sink for the exotherm, and allows for simple phase-separation workup [2].

Q: I am observing C-benzylation impurities. How do I suppress this? A: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen or at the ortho/para carbons. Causality: Fortunately, the substrate's inherent electronics and sterics work in your favor. The electron-withdrawing para-formyl group deactivates the aromatic ring, and the bulky ortho-isopropyl group sterically hinders the adjacent carbon. If C-alkylation is still occurring, it is likely due to a tight ion pair in a non-polar solvent without sufficient PTC. By ensuring an adequate loading of TBAB (typically 2-5 mol%), you separate the sodium-phenoxide ion pair. This maximizes the reactivity of the "harder" oxygen nucleophile, driving >99% O-selectivity [1].

Q: Benzyl chloride vs. Benzyl bromide: Which is optimal for pilot-scale? A: Always use benzyl chloride for scale-up. Causality: While benzyl bromide is kinetically faster, it is a severe lachrymator, highly toxic, and reduces atom economy due to the heavier bromine leaving group. Benzyl chloride is cheaper and safer. To overcome its slower reaction kinetics, you can add a catalytic amount of Sodium Iodide (NaI). This triggers an in-situ Finkelstein reaction, temporarily converting benzyl chloride to the highly reactive benzyl iodide directly within the reactor, perfectly balancing kinetics and safety.

Q: How do I manage the exotherm during the benzylation step? A: The Williamson etherification is highly exothermic. Causality: Never mix all reagents and heat them. Instead, utilize a "controlled dosing" strategy. Pre-form the phenoxide in the biphasic mixture and heat to the operational temperature (60-70°C). Then, dose the benzyl chloride continuously over 2–4 hours. This ensures that the rate of heat generation is strictly dictated by the addition rate, which can be instantly halted if the reactor's cooling jacket capacity is exceeded.

Quantitative Data: Reagent & Solvent Selection

The following table summarizes the quantitative metrics behind selecting the optimal scale-up parameters for the O-benzylation of 4-hydroxybenzaldehyde derivatives [2][3].

System ArchitectureBase / CatalystExotherm Control (ΔT margin)O-SelectivityScalability RatingKey Drawback
Polar Aprotic K₂CO₃ / None (DMF)Poor (< 5°C margin)98%LowHigh solvent toxicity; difficult recovery.
Biphasic LL-PTC NaOH (aq) / TBAB (Toluene)Excellent (> 20°C margin)>99%High Requires vigorous agitation for mass transfer.
Neutral Catalytic Pd(η³-C₃H₅)Cp / DPEphosModerate (10°C margin)>99%MediumHigh catalyst cost; complex ligand removal.

Self-Validating Experimental Protocol (1-kg Pilot Scale)

This protocol is designed as a self-validating system. It includes In-Process Controls (IPCs) that must be met before proceeding, ensuring that thermodynamic or kinetic failures are caught immediately.

Phase 1: Reactor Preparation & Deprotonation

  • Charge: To a 10 L jacketed glass-lined reactor, charge 3-isopropyl-4-hydroxybenzaldehyde (1.00 kg, 6.09 mol) and Toluene (4.0 L). Start agitation at 250 RPM.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.098 kg, 5 mol%).

  • Base Addition: Slowly charge a pre-cooled solution of 20% w/w aqueous NaOH (1.34 kg, 6.70 mol, 1.1 eq).

    • Validation Checkpoint 1: Monitor the internal temperature. The deprotonation is mildly exothermic. Ensure the temperature does not exceed 35°C during base addition.

    • Validation Checkpoint 2: Check the aqueous phase pH. It must be >12 to ensure complete phenoxide formation.

Phase 2: Controlled Alkylation 4. Heating: Heat the biphasic mixture to an internal temperature of 65°C. 5. Dosing: Using a metering pump, dose Benzyl Chloride (0.847 kg, 6.70 mol, 1.1 eq) into the reactor over 3 hours.

  • Causality Rule: Maintain the jacket temperature at 60°C. If the internal temperature exceeds 70°C, pause dosing immediately. The reaction is mass-transfer limited; the exotherm will subside within minutes of halting the feed.

  • Aging: Once dosing is complete, age the reaction at 65°C for 2 hours.

  • IPC Validation: Sample the organic phase for HPLC analysis.

    • Validation Checkpoint 3: The reaction is deemed complete only when unreacted 3-isopropyl-4-hydroxybenzaldehyde is < 1.0% (AUC). If > 1.0%, age for an additional 1 hour.

Phase 3: Workup & Isolation 8. Phase Separation: Cool the reactor to 40°C. Stop agitation and allow the phases to settle for 30 minutes.

  • Validation Checkpoint 4: A sharp phase boundary must be visible. Discard the lower aqueous layer (contains NaCl, excess NaOH, and TBAB).

  • Washing: Wash the upper organic layer with 5% aqueous HCl (2.0 L) to neutralize residual base, followed by Deionized Water (2.0 L).

  • Crystallization: Concentrate the toluene layer under vacuum (150 mbar, 50°C) to approximately 2.0 L. Slowly add Heptane (4.0 L) over 1 hour while cooling the reactor to 5°C.

  • Filtration: Filter the resulting white crystalline slurry and dry under vacuum at 40°C to constant weight.

References

  • Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid-liquid-liquid phase transfer catalysis Source: AIChE Journal / ResearchGate URL:[Link]

  • Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides (US8076515B2)
  • Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) Source: Intensification of Liquid–Liquid Processes, Cambridge University Press URL:[Link]

"common pitfalls in the handling of 4-(benzyloxy)-3-isopropylbenzaldehyde"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Deceptive" Intermediate

You are likely working with 4-(benzyloxy)-3-isopropylbenzaldehyde as a key intermediate for synthesizing tyrosine kinase inhibitors, hemoglobin modulators (e.g., Voxelotor analogs), or HCV inhibitors.[1][2]

While it appears to be a standard benzaldehyde derivative, the 3-isopropyl group introduces specific physicochemical challenges that do not exist in its unbranched analogs (like vanillin benzyl ether). This steric bulk, combined with the electron-donating benzyloxy group, creates a unique profile of instability and purification difficulties.[1]

This guide addresses the three most critical failure points reported by our users: Autoxidation (Purity Drift), Crystallization Failure (Oiling Out), and Unexpected Debenzylation. [1][3]

Module 1: Stability & Storage (The "Yellowing" Effect)

The Issue

Users frequently report that white/pale-yellow crystalline samples turn into a yellow sticky solid or oil after weeks of storage, even in a refrigerator.[3]

The Cause: Radical Autoxidation

Like many electron-rich benzaldehydes, this compound undergoes autoxidation to its corresponding benzoic acid (4-(benzyloxy)-3-isopropylbenzoic acid).[2]

  • Mechanism: The benzylic hydrogen (on the aldehyde) is abstracted by atmospheric oxygen radicals.[4]

  • Catalysts: Light (UV) and trace transition metals accelerate this.[2]

  • The Isopropyl Factor: While the isopropyl group is meta to the aldehyde, it increases the lipophilicity of the molecule, often making the resulting benzoic acid impurity highly soluble in the aldehyde, preventing it from precipitating out and making detection difficult until the reaction fails.

Troubleshooting & Protocol
SymptomDiagnosis MethodCorrective Action
Sample turns deep yellow/orangeVisual InspectionDo not use. Purify immediately.
"Stalled" reductive amination1H-NMR Check for -COOH peak (~10-12 ppm, broad) and loss of -CHO (9.8-10.0 ppm).
Insoluble white precipitate in solutionSolubility TestThe oxidized acid is less soluble in hexanes than the aldehyde.
Preventative Protocol: The "Argon Blanket"
  • Purge: Always backfill storage vials with Argon (heavier than air) rather than Nitrogen.[3]

  • Container: Use amber glass vials with Teflon-lined caps.

  • Additive (Optional): For long-term storage (>3 months), add 0.1% w/w BHT (Butylated hydroxytoluene) as a radical scavenger, provided it does not interfere with your next step.[1]

Visualization: Autoxidation Pathway

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/O2) Peracid Peroxy Acid (R-C(O)OOH) Radical->Peracid + O2 / + R-CHO Acid Benzoic Acid (R-COOH) Peracid->Acid + R-CHO (Chain Propagation)

Figure 1: Radical chain mechanism converting the aldehyde to carboxylic acid upon air exposure.

Module 2: Purification (The "Oiling Out" Nightmare)

The Issue

"I cannot get the solid to crystallize; it separates as a thick oil at the bottom of the flask."

The Cause: Lattice Disruption

The 3-isopropyl group is bulky and flexible.[2] It lowers the melting point significantly compared to the methyl analog (vanillin). If the sample contains even 2-3% impurities (unreacted benzyl bromide or the oxidized acid), the crystal lattice energy is disrupted, leading to "oiling out" rather than precipitation.[1]

Troubleshooting Guide

Q: Can I use the standard Ethanol recrystallization method? A: Proceed with caution. While ethanol works for 4-benzyloxybenzaldehyde, the isopropyl derivative often oils out in pure ethanol.

Recommended Protocol: The "Two-Solvent" Titration This method uses a "good" solvent (EtOAc) and a "bad" solvent (Hexanes/Heptane) to force controlled crystallization.

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (35-40°C). Do not boil.

  • Precipitation: Add Hexanes dropwise with vigorous stirring until a persistent cloudiness appears.

  • The "Seed" Trick: If it oils out immediately, add a single seed crystal of pure product (if available) or scratch the glass side with a spatula.[3]

  • Cooling: Cool slowly to room temperature, then to 4°C. Do not plunge into dry ice , or you will trap impurities.[1][3]

Rescue Protocol: Bisulfite Wash

If the aldehyde is impure and won't crystallize, use its chemical properties to purify it from non-aldehydes (like benzyl bromide).[1][3]

  • Dissolve crude oil in Et2O or EtOAc.[3]

  • Shake with saturated aqueous Sodium Bisulfite (NaHSO3) .

  • The aldehyde forms a water-soluble adduct and moves to the aqueous layer. Impurities stay in the organic layer.

  • Separate layers. Wash the aqueous layer with ether.[3]

  • Regeneration: Treat the aqueous layer with solid Sodium Carbonate (basic) or dilute H2SO4 (acidic) to liberate the aldehyde.

  • Extract back into ether, dry, and concentrate.

Module 3: Reactivity Pitfalls (Sterics & Debenzylation)

The Issue

Users report low yields in reductive aminations or accidental loss of the benzyl group during subsequent steps.

Pitfall 1: Steric Hindrance at the Ether Linkage

The 3-isopropyl group is ortho to the 4-benzyloxy group .[2]

  • Consequence: The oxygen atom is shielded.

  • Impact on Synthesis: If you are trying to make this compound from 3-isopropyl-4-hydroxybenzaldehyde, the reaction with benzyl bromide will be significantly slower than with vanillin.[2] You must use a stronger base (K2CO3 in DMF at 80°C) or longer reaction times.[2]

  • Impact on Deprotection: Conversely, removing the benzyl group (hydrogenolysis) might be sluggish due to the bulk preventing the molecule from sitting flat on the Pd/C surface.[3]

Pitfall 2: Lewis Acid Sensitivity

You might attempt to catalyze a reaction at the aldehyde (e.g., Mukaiyama aldol) using a Lewis Acid (e.g., BCl3, AlCl3, or even MgBr2).[1][3]

  • Risk: Benzyl ethers are susceptible to cleavage by strong Lewis acids.[3][5][6] The isopropyl group donates electron density to the ring, stabilizing the phenoxide leaving group and potentially accelerating this cleavage.

  • Solution: Use mild Lewis acids (Ti(OiPr)4) or Bronsted acids if possible. Avoid Boron halides (BBr3, BCl3) unless deprotection is intended.[1][3]

Decision Tree: Handling Low Yields

Troubleshooting Start Problem: Low Yield in Nucleophilic Addition CheckPurity Check Purity (NMR) Is -COOH present? Start->CheckPurity Oxidized Yes: Sample Oxidized CheckPurity->Oxidized Acid Peak Found NotOxidized No: Sample Pure CheckPurity->NotOxidized Aldehyde Only Purify Action: Bisulfite Purification Oxidized->Purify CheckCond Check Conditions Are you using Lewis Acid? NotOxidized->CheckCond LewisAcid Yes: Strong LA (BCl3/AlCl3) CheckCond->LewisAcid NoLewis No: Standard Conditions CheckCond->NoLewis Cleavage Issue: Accidental Debenzylation Switch to Ti(OiPr)4 LewisAcid->Cleavage Sterics Issue: Steric/Electronic Increase Temp or Time NoLewis->Sterics

Figure 2: Troubleshooting logic for reaction failures involving 4-(benzyloxy)-3-isopropylbenzaldehyde.

Summary of Physical Properties

PropertyValue / NoteRelevance
Appearance Pale yellow solid or oilLow melting point makes handling difficult.
Solubility DCM, EtOAc, THF (Good)Use for reactions.[1][3]
Solubility Water, Cold Hexanes (Poor)Use for workup/precipitation.[1][3]
Stability Air SensitiveStore under Argon.
Reactivity Sterically Hindered EtherHard to cleave/form compared to methyl analogs.[3]

References

  • Autoxidation of Benzaldehydes

    • Mechanism:[4][7][8][9][10] Ingold, K. U.[1][11] "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 1961, 61(6), 563–589.[1] [1]

    • Practical Handling: BenchChem.[5][7][12] "Preventing Oxidation of Benzaldehyde Derivatives." BenchChem Technical Guides.

  • Steric Effects in Benzyl Ethers

    • Cleavage Protocols: Congreve, M. S., et al. "Selective Cleavage of Benzyl Ethers."[1][3][13] Synlett, 1993, 663-664.[1][13]

    • Lewis Acid Compatibility: "Benzyl Ethers - Stability and Cleavage."[3][2][5][10] Organic Chemistry Portal.

  • Purification & Bisulfite Adducts

    • General Protocol: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard text for bisulfite purification of aldehydes).

  • Compound Specifics (Analogs)

    • Crystallography & Packing (4-benzyloxybenzaldehyde): "Crystal structure of 4-(benzyloxy)benzaldehyde."[2] PMC - NIH, 2008.[1][2]

Sources

Validation & Comparative

"confirming the structure of Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-"

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation Guide: Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- (CAS 373642-03-6)

Executive Summary

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-, commonly referred to as 4-(benzyloxy)-3-isopropylbenzaldehyde, is a critical synthetic intermediate in modern medicinal chemistry[1]. It serves as a foundational building block in the development of highly selective thyroid hormone receptor beta (THR-β) agonists (such as indane derivatives) and specialized PROTAC degraders targeting Hsp90α[2]. Because downstream synthetic success relies entirely on the integrity of this intermediate, rigorous structural confirmation is paramount.

This guide provides an objective comparison of the analytical modalities used to validate this structure, detailing the causality behind experimental choices and providing self-validating protocols for exact mass determination and regiochemical mapping.

Comparative Analysis of Analytical Modalities

To confirm the structure of 4-(benzyloxy)-3-isopropylbenzaldehyde, researchers must select the appropriate analytical tools. No single technique provides a complete picture; rather, an orthogonal approach is required. The table below objectively compares the performance and utility of standard analytical alternatives.

Analytical ModalityPrimary Utility in Structural ElucidationStructural SpecificitySample RequirementThroughput
1D & 2D NMR Regiochemistry & atomic connectivityVery High (Atom-specific)5–15 mgMedium
LC-HRMS Exact mass & elemental formulaModerate (Cannot distinguish isomers)< 1 µgHigh
FT-IR Functional group identificationLow (Class-specific)1–5 mgHigh
X-Ray Crystallography Absolute 3D spatial conformationAbsoluteSingle high-quality crystalLow

Mechanistic Workflow: Orthogonal Structural Validation

The structural confirmation of this compound relies on a self-validating logic flow. High-Resolution Mass Spectrometry (HRMS) first confirms the elemental composition. However, because HRMS cannot differentiate between positional isomers (e.g., the 2,4- vs. 3,4-substituted variants), 2D Nuclear Magnetic Resonance (NMR) spectroscopy is deployed to map the exact atomic connectivity.

G N1 Synthesis of 4-(Benzyloxy)-3-isopropylbenzaldehyde N2 Preliminary Screening (LC-HRMS) N1->N2 Mass & Purity Check N3 Functional Group ID (FT-IR) N2->N3 Exact Mass Confirmed N4 Regiochemical Mapping (1D & 2D NMR) N3->N4 C=O & Ether Present N5 Final Structural Confirmation N4->N5 Orthogonal Validation

Figure 1: Orthogonal structural validation workflow for 4-(benzyloxy)-3-isopropylbenzaldehyde.

Experimental Protocols & Self-Validating Systems

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the elemental formula (C17H18O2) via exact mass determination. Causality: 3[3] is selected over traditional Electron Impact (EI) ionization to minimize the premature in-source fragmentation of the labile benzyloxy ether bond. ESI provides a soft ionization environment, ensuring the survival of the quasi-molecular ion [M+H]+.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily promoting the formation of the [M+H]+ adduct necessary for positive-ion mode ESI.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a standard tuning mix. The mass error must be calibrated to a < 2 ppm threshold to comply with4[4].

  • Acquisition: Inject 2 µL of the sample. Operate the ESI source in positive mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

  • Self-Validation Check: Extract the chromatogram for the calculated monoisotopic mass m/z 255.1385 ([M+H]+). The system validates itself if the observed isotopic distribution (M+1, M+2 peaks) perfectly matches the theoretical natural abundance of 13C for a 17-carbon molecule.

Protocol 2: 1D & 2D NMR Spectroscopy

Objective: Unambiguously map the regiochemistry of the isopropyl and benzyloxy groups to the 3- and 4-positions of the benzaldehyde core. Causality: While 1H NMR identifies the presence of the functional groups, it cannot prove their relative positions on the aromatic ring.5[5] is strictly required to detect long-range (2-3 bond) couplings between protons and carbons, definitively ruling out positional isomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 provides a deuterium lock signal for the spectrometer, while TMS serves as an internal reference (0.00 ppm) to ensure inter-experiment reproducibility per 6[6].

  • 1H NMR Acquisition: Acquire the proton spectrum at 400 MHz (or higher). Use a standard pulse sequence with a 30° flip angle, a relaxation delay of 1.5 s, and 16 scans.

  • 13C{1H} NMR Acquisition: Acquire the carbon spectrum at 100 MHz with broadband proton decoupling. Use a relaxation delay of 2.0 s and a minimum of 512 scans to ensure adequate signal-to-noise for the unprotonated quaternary carbons.

  • 2D HMBC Acquisition: Set the long-range coupling constant (

    
    ) delay to 8 Hz.
    
  • Self-Validation Check: The protocol is validated when the HMBC spectrum shows a clear cross-peak between the benzylic methylene protons (-OCH2-) and the C4 aromatic carbon, alongside a cross-peak between the isopropyl methine proton (-CH-) and the C3 aromatic carbon.

Quantitative Data Presentation

The following table summarizes the expected quantitative NMR data for 4-(benzyloxy)-3-isopropylbenzaldehyde, serving as a benchmark for researchers confirming this specific synthetic intermediate.

Position1H Chemical Shift (ppm)Multiplicity (

in Hz)
Integration13C Chemical Shift (ppm)Assignment
CHO ~9.90Singlet (s)1H~191.0Aldehyde carbonyl
Ar-H (C2) ~7.75Doublet (d,

= 2.0)
1H~128.5Aromatic CH (meta to ether)
Ar-H (C6) ~7.65Doublet of doublets (dd,

= 8.0, 2.0)
1H~130.2Aromatic CH
Ar-H (C5) ~7.00Doublet (d,

= 8.0)
1H~111.5Aromatic CH (ortho to ether)
Benzyl-CH2 ~5.15Singlet (s)2H~70.5Ether methylene
Benzyl-Ar 7.30 - 7.45Multiplet (m)5H127.0 - 136.5Benzyl aromatic carbons
Iso-CH ~3.35Heptet (hept,

= 6.9)
1H~26.8Isopropyl methine
Iso-CH3 ~1.25Doublet (d,

= 6.9)
6H~22.5Isopropyl methyls

(Note: Chemical shifts are representative values based on standard predictive models and literature precedents for this specific 3,4-substituted benzaldehyde scaffold).

References

  • PubChem. "Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-". National Center for Biotechnology Information.[1]

  • Teikyo University. "新規肝選択的甲状腺ホルモン受容体 β 作動薬の創製: Indane 誘導体による脂質異常症治療". Teikyo University Repository.[2]

  • Technical University of Munich. "Guidelines for unequivocal structural identification of compounds with biological activity". mediaTUM.[4]

  • American Chemical Society. "Author Guidelines - NMR Spectroscopy and Structural Characterization". ACS Publications.[6]

  • ResearchGate. "High resolution mass spectrometry for structural identification of metabolites in metabolomics". ResearchGate.[3]

  • Journal of Chemical Education. "Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra". ACS Publications.[5]

Sources

A Comparative Guide to the Synthesis of 4-(Benzyloxy)-3-isopropylbenzaldehyde for Pharmaceutical and Fine Chemical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Benzyloxy)-3-isopropylbenzaldehyde is a key synthetic intermediate in the development of various high-value molecules, including active pharmaceutical ingredients (APIs). Its specific substitution pattern—a bulky isopropyl group ortho to a benzyloxy ether—makes it a versatile building block. The selection of an appropriate synthetic route is a critical decision in process development, directly influencing factors such as overall yield, purity, scalability, cost-effectiveness, and environmental impact.

This in-depth guide provides a comparative analysis of two primary synthetic strategies for obtaining 4-(benzyloxy)-3-isopropylbenzaldehyde. We will dissect each route, explaining the mechanistic underpinnings of the chosen reactions, providing detailed experimental protocols, and presenting a quantitative comparison to empower researchers, chemists, and drug development professionals to make informed, data-driven decisions for their specific applications.

Route 1: Direct Benzylation from an Advanced Intermediate

This strategy represents the most straightforward and convergent approach, leveraging the commercially available precursor, 4-hydroxy-3-isopropylbenzaldehyde. The synthesis is completed in a single, high-yielding step.

Strategic Overview & Mechanistic Rationale

The core of this route is the Williamson ether synthesis , a classic and reliable method for forming ethers. The reaction proceeds via an SN2 mechanism. First, a base deprotonates the phenolic hydroxyl group of 4-hydroxy-3-isopropylbenzaldehyde to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired benzyloxy ether.

The choice of a moderately weak base like potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate the acidic phenol (pKa ≈ 10) but not so strong as to promote side reactions. A polar aprotic solvent such as dimethylformamide (DMF) or a polar protic solvent like ethanol is typically used to facilitate the dissolution of the reagents and promote the SN2 reaction.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-hydroxy-3-isopropylbenzaldehyde (1.0 eq)[1][2]

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) or Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with 4-hydroxy-3-isopropylbenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq), add a suitable volume of DMF (or ethanol) to create a stirrable slurry.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-80°C (if using DMF) or reflux (if using ethanol) and stir for 4-12 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-(benzyloxy)-3-isopropylbenzaldehyde.

Workflow Diagram: Route 1

Route_1_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product Start 4-Hydroxy-3-isopropylbenzaldehyde Reaction Williamson Ether Synthesis (Sₙ2 Reaction) Start->Reaction Reacts with Reagents 1. Benzyl Bromide 2. K₂CO₃ 3. DMF or Ethanol Reagents->Reaction Mediated by Product 4-(Benzyloxy)-3-isopropylbenzaldehyde Reaction->Product Yields

Caption: Workflow for the direct benzylation of 4-hydroxy-3-isopropylbenzaldehyde.

Route 2: Multi-step Synthesis from a Basic Precursor

This approach builds the target molecule from a simpler, more fundamental starting material, cumene (isopropylbenzene). While more steps are involved, this route can be advantageous if the advanced intermediate used in Route 1 is unavailable or prohibitively expensive.

Strategic Overview & Mechanistic Rationale

This linear synthesis involves three key transformations:

  • Friedel-Crafts Acylation: First, cumene is acylated to introduce a carbonyl group, which will later become the aldehyde. Using acetyl chloride and a Lewis acid catalyst like AlCl₃, the reaction proceeds via an electrophilic aromatic substitution. The isopropyl group is an ortho-, para-director. Due to steric hindrance from the bulky isopropyl group at the ortho positions, the acylation occurs predominantly at the para position, yielding 4-isopropylacetophenone.

  • Oxidation to Aldehyde: The methyl ketone must be converted to an aldehyde. A common method is the conversion to a terminal alkyne followed by hydration, but a more direct, albeit sometimes lower-yielding, approach involves oxidation. For this guide, we will consider a haloform reaction followed by reduction and oxidation, or more advanced methods. A simpler conceptual step shown here is the direct oxidation, though in practice this can be challenging. A more robust laboratory method involves converting the ketone to an α-halo ketone, followed by treatment with a base like pyridine (Kornblum oxidation) or DMSO (Sommelet reaction).

  • Hydroxylation and Benzylation: This is the most challenging part of this route. A direct, regioselective hydroxylation ortho to the isopropyl group is difficult. A more controllable sequence involves nitration, reduction to an amine, diazotization, and finally hydrolysis to the phenol. This multi-step process, while functional, adds significant complexity and uses hazardous reagents. Once 4-hydroxy-3-isopropylbenzaldehyde is formed, it is benzylated as described in Route 1.

Given the complexity and hazards of the hydroxylation step, this guide will focus on the initial formylation step from cumene as a point of comparison. A common industrial method for producing substituted benzaldehydes is the formylation of the corresponding hydrocarbon.

Revised Route 2 Strategy:

  • Formylation of Cumene: Direct introduction of a formyl group onto cumene using the Gattermann-Koch reaction (using CO and HCl with a copper(I) chloride/aluminum chloride catalyst) or the Vilsmeier-Haack reaction (using POCl₃ and DMF).[4] The para-product, 4-isopropylbenzaldehyde (cuminaldehyde), is strongly favored due to sterics.[4]

  • Ortho-Hydroxylation: This remains a challenging step. Regioselective hydroxylation of 4-isopropylbenzaldehyde is not trivial.

  • Benzylation: Protection of the newly introduced hydroxyl group.

Due to the significant challenges in regioselective hydroxylation (Step 2), this route is often less practical than Route 1. However, it serves as an important illustration of building complexity from simple feedstocks.

Experimental Protocol: Formylation of Cumene (Illustrative First Step)

Materials:

  • Cumene (Isopropylbenzene) (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • 1,2-Dichloroethane (solvent)

  • Aqueous sodium acetate solution

Procedure (Vilsmeier-Haack Reaction):

  • In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, cool DMF (3.0 eq) in an ice bath.

  • Add phosphorus oxychloride (1.2 eq) dropwise with stirring, maintaining the temperature below 10°C. Stir for an additional 30 minutes to form the Vilsmeier reagent.

  • Add cumene (1.0 eq) dissolved in 1,2-dichloroethane dropwise to the Vilsmeier reagent.

  • After the addition is complete, heat the mixture to 60-70°C and stir for 4-8 hours until TLC indicates the consumption of cumene.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize the mixture by adding a cold aqueous solution of sodium acetate. This will hydrolyze the iminium salt intermediate to the aldehyde.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the crude 4-isopropylbenzaldehyde by vacuum distillation.

Workflow Diagram: Route 2

Route_2_Workflow cluster_start2 Starting Material cluster_step1 Step 1: Formylation cluster_int1 Intermediate 1 cluster_step2 Step 2: Hydroxylation cluster_int2 Intermediate 2 cluster_step3 Step 3: Benzylation cluster_product2 Final Product Start2 Cumene (Isopropylbenzene) Step1 Vilsmeier-Haack (POCl₃, DMF) Start2->Step1 Int1 4-Isopropylbenzaldehyde Step1->Int1 Step2 Multi-step Process (Nitration, Reduction, etc.) [CHALLENGING] Int1->Step2 Int2 4-Hydroxy-3-isopropylbenzaldehyde Step2->Int2 Step3 Williamson Ether Synthesis (BnBr, K₂CO₃) Int2->Step3 Product2 4-(Benzyloxy)-3-isopropylbenzaldehyde Step3->Product2

Caption: Multi-step synthesis of the target molecule starting from cumene.

Quantitative and Qualitative Comparative Analysis

The choice between these two routes is a classic case of balancing convergency and starting material cost. The optimal path depends heavily on the specific project goals, scale, and available resources.

ParameterRoute 1: Direct BenzylationRoute 2: From CumeneJustification & Expert Insights
Number of Steps 13+ (excluding challenging hydroxylation sequence)Route 1 offers superior efficiency and faster project timelines. Route 2 is significantly longer, increasing labor costs and potential for material loss at each step.
Overall Yield High (typically >85%)Low (likely <30%)Multi-step syntheses suffer from multiplicative yield losses. The challenging hydroxylation step in Route 2 would further depress the overall yield significantly.
Atom Economy GoodPoorRoute 2 involves multiple steps that introduce and then modify functional groups, generating more waste products compared to the direct substitution in Route 1.
Starting Material 4-hydroxy-3-isopropylbenzaldehyde (Advanced Intermediate)Cumene (Bulk Chemical)Cumene is a widely available and inexpensive petrochemical feedstock.[4] The advanced intermediate for Route 1 is more expensive but bypasses multiple synthetic steps.
Reagent Safety Moderate (Benzyl bromide is a lachrymator)High Hazard (POCl₃ is corrosive; nitrating agents for hydroxylation are explosive hazards)Route 2 requires handling of more hazardous and corrosive materials, necessitating more stringent safety protocols and specialized equipment.
Scalability ExcellentChallengingThe single, well-understood Williamson ether synthesis is highly scalable. The multiple steps and challenging reactions (especially hydroxylation) in Route 2 make scaling difficult and costly.
Purification Straightforward (Crystallization or Chromatography)Complex (Multiple purifications required)Each step in Route 2 requires isolation and purification of an intermediate, adding significant time and solvent waste to the overall process.

Conclusion and Recommendation

For the vast majority of laboratory-scale and pilot-plant applications in research and drug development, Route 1 is unequivocally the superior strategy . Its single-step, high-yield nature ensures a rapid and efficient supply of 4-(benzyloxy)-3-isopropylbenzaldehyde. The higher cost of the starting material, 4-hydroxy-3-isopropylbenzaldehyde, is easily offset by the significant savings in time, labor, solvent usage, and waste disposal, as well as the avoidance of hazardous reagents.

Route 2 , while academically illustrative of building molecular complexity, is not practically viable for most applications due to its low overall yield, multiple complex steps, and significant safety concerns associated with the necessary reagents for regioselective hydroxylation. It would only be considered in a scenario where the advanced intermediate for Route 1 is completely unavailable and a de novo synthesis from a bulk chemical is the only option.

Therefore, for researchers and professionals requiring reliable and efficient access to 4-(benzyloxy)-3-isopropylbenzaldehyde, sourcing the 4-hydroxy-3-isopropylbenzaldehyde precursor and performing the direct Williamson ether synthesis is the most logical, economical, and scientifically sound approach.

References

  • (National Center for Biotechnology Information)

  • (BenchChem)

  • (Trade Science Inc.)

  • (PubChemLite)

  • (PubChem)

  • (Wiley Online Library)

  • (ResearchGate)

  • (BenchChem)

  • (Sigma-Aldrich)

  • (National Center for Biotechnology Information)

  • (University of Strathclyde)

  • (PrepChem.com)

  • (Royal Society of Chemistry)

  • (Trade Science Inc.)

  • (Google Patents)

  • (SciSpace)

  • (Sigma-Aldrich)

  • (Smolecule)

  • (MDPI)

  • (MDPI)

  • (Google Patents)

Sources

Comparative Guide: Biological Activity and Application of 3-Isopropyl-4-(benzyloxy)benzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating chemical building blocks for targeted therapeutics requires looking beyond basic physical properties to understand their mechanistic role in complex biological systems. 3-Isopropyl-4-(benzyloxy)benzaldehyde (CAS: 373642-03-6) is a highly specialized pharmacophoric intermediate ()[1]. While it does not exhibit direct biological activity in its native, protected state, its unique structural features make it an indispensable precursor for synthesizing highly selective therapeutic agents, including Heat Shock Protein 90 alpha (Hsp90α) PROTAC degraders ()[2] and thyroid hormone receptor ligands ()[3].

This guide objectively compares the utility and performance of 3-isopropyl-4-(benzyloxy)benzaldehyde against similar compounds, detailing the causality behind its selection in modern drug design and providing self-validating experimental protocols.

Mechanistic Causality: Why This Specific Scaffold?

The selection of 3-isopropyl-4-(benzyloxy)benzaldehyde over simpler benzaldehyde derivatives is driven by precise structure-activity relationship (SAR) requirements in the target binding pockets:

  • Steric Bulk at the Meta-Position : The 3-isopropyl group provides optimal van der Waals interactions within the hydrophobic binding pockets of target proteins. In the case of Hsp90α, this bulky aliphatic group precisely fills the N-terminal domain pocket, anchoring the molecule more effectively than smaller substituents ()[2].

  • Orthogonal Protection : The benzyl ether at the 4-position allows for aggressive downstream functionalization of the aldehyde (e.g., reductive amination, Wittig reactions) without unwanted side reactions at the phenol. Once the core structure is synthesized, the benzyl group is easily cleaved via hydrogenolysis to reveal the biologically active hydroxyl group, which is strictly required for critical hydrogen bonding with the Asp93 residue in Hsp90α.

Comparative Analysis: Performance vs. Alternatives

To understand the specific advantages of 3-isopropyl-4-(benzyloxy)benzaldehyde, we must compare it against structurally similar building blocks frequently used in medicinal chemistry.

Table 1: Structural and Functional Comparison of Benzaldehyde Derivatives
Feature3-Isopropyl-4-(benzyloxy)benzaldehyde3-Isopropyl-4-hydroxybenzaldehyde4-(Benzyloxy)-3-methoxybenzaldehyde
CAS Number 373642-03-6126274-94-081259-54-3
Meta-Position Bulk High (Isopropyl)High (Isopropyl)Moderate (Methoxy)
Phenolic Protection Yes (Benzyl Ether)No (Free Hydroxyl)Yes (Benzyl Ether)
Synthetic Utility Multi-step PROTACs, Thyroid LigandsSingle-step condensationsGeneral kinase inhibitors
Target Affinity (Hsp90α) Optimal (post-deprotection)OptimalSub-optimal
Chemical Stability High (Resists oxidation/bases)Low (Phenol is reactive)High

Key Takeaways:

  • Vs. 3-Isopropyl-4-hydroxybenzaldehyde : The unprotected variant is useful for simple, single-step syntheses. However, it fails in the complex, multi-step synthesis required for PROTAC linkers, as the free phenol will react with alkylating agents or strong bases.

  • Vs. 4-(Benzyloxy)-3-methoxybenzaldehyde : While identically protected, the methoxy group lacks the necessary steric bulk. Compounds derived from the methoxy variant show significantly lower binding affinity to Hsp90α, leading to reduced downstream degradation efficacy.

Experimental Workflows & Self-Validating Protocols

To demonstrate the application of this scaffold, below are standardized protocols for converting 3-isopropyl-4-(benzyloxy)benzaldehyde into a functional PROTAC degrader (e.g., X10g) and validating its biological activity.

Protocol A: Scaffold Deprotection and Linker Conjugation

Purpose: To synthesize the active target-binding pharmacophore.

  • Aldehyde Functionalization : React 3-isopropyl-4-(benzyloxy)benzaldehyde with the target amine via reductive amination using NaBH(OAc)₃ in dichloroethane (DCE) for 12 hours.

  • Benzyl Deprotection : Dissolve the purified intermediate in methanol. Add 10% Pd/C (catalytic amount) and stir under an H₂ atmosphere (1 atm) for 4 hours at room temperature. Filter through Celite to yield the active phenol.

    • Causality: Deprotection is non-negotiable; the free phenol acts as the primary hydrogen bond donor to the target protein.

  • PROTAC Assembly : Couple the free phenol to an E3 ligase ligand (e.g., a CRBN-recruiting thalidomide derivative) via a PEG-linker using standard EDC/HOBt coupling conditions.

Protocol B: In Vitro Biological Validation (Self-Validating System)

Purpose: To confirm that the synthesized compound actively degrades Hsp90α via the proteasome pathway, rather than merely inhibiting it.

  • Cell Culture : Culture MCF-7 breast cancer cells in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.

  • Compound Treatment : Treat cells with the synthesized PROTAC at varying concentrations (0.1, 1, and 10 μM) for 24 hours.

  • Self-Validation Control (Critical Step) : In a parallel set of wells, pre-treat cells with 10 μM MG132 (a 26S proteasome inhibitor) for 2 hours before adding the PROTAC.

  • Immunoblotting : Lyse cells, separate proteins via SDS-PAGE, and probe with anti-Hsp90α antibodies.

    • Expected Results & Causality: A dose-dependent decrease in Hsp90α bands should be observed in the standard treatment group. In the MG132 control group, Hsp90α levels must rebound to baseline. This self-validating step proves that the loss of target protein is explicitly caused by PROTAC-induced proteasomal degradation, ruling out assay artifacts or transcriptional downregulation ()[2].

Visualizing the Pharmacological & Synthetic Mechanisms

PROTAC_Mechanism PROTAC PROTAC Ligand (X10g Derivative) Ternary Ternary Complex Formation PROTAC->Ternary Binds Hsp90 Hsp90α Target Hsp90->Ternary Recruits E3 E3 Ubiquitin Ligase (CRBN/VHL) E3->Ternary Recruits Ub Polyubiquitination Ternary->Ub Catalyzes Proteasome 26S Proteasome Degradation Ub->Proteasome Targets to

Fig 1: Mechanism of Hsp90α degradation by PROTACs derived from 3-isopropyl-4-(benzyloxy)benzaldehyde.

Synthetic_Workflow Core 3-Isopropyl-4-(benzyloxy)benzaldehyde Path1 Oxidation & Coupling (Retain Benzyl Group) Core->Path1 Pathway A Path2 Functionalization & Benzyl Deprotection Core->Path2 Pathway B Target1 Thyroid Hormone Receptor Ligands Path1->Target1 EP2036887A1 Target2 Hsp90α PROTAC Degraders Path2->Target2 X10g Synthesis

Fig 2: Divergent synthetic workflows utilizing the orthogonally protected benzaldehyde core.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23031188, Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-. Retrieved from[Link]

  • Jiang, Q., Fu, M., Tang, Y., Li, G., Tu, G., Wu, X., ... & Wu, L. (2023). Discovery of X10g as a selective PROTAC degrader of Hsp90α protein for treating breast cancer. European Journal of Medicinal Chemistry, 260, 115690. Retrieved from[Link]

  • Sanwa Kagaku Kenkyusho Co., Ltd. (2009). Novel 6-5 bicyclic heterocyclic derivative and medical use thereof. European Patent EP2036887A1.

Sources

Reactivity Comparison of 4-(Benzyloxy)-3-isopropylbenzaldehyde with Alternative Aldehydes: A Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of aldehyde building blocks profoundly impacts the efficiency of synthetic routes. 4-(Benzyloxy)-3-isopropylbenzaldehyde is a highly substituted, electron-rich aromatic building block frequently utilized in the synthesis of complex therapeutics, such as thyroid hormone receptor ligands .

Because of its unique substitution pattern, this compound exhibits a reactivity profile that diverges sharply from standard aliphatic or unsubstituted aromatic aldehydes. This guide objectively compares its performance in nucleophilic addition reactions against alternative aldehydes, providing mechanistic insights and validated experimental protocols to overcome its inherent kinetic barriers.

Mechanistic Principles: Electronic and Steric Deactivation

The reactivity of any benzaldehyde derivative in nucleophilic addition reactions (e.g., reductive aminations, Knoevenagel condensations, Grignard additions) is primarily dictated by the electrophilicity of its carbonyl carbon .

In the case of 4-(benzyloxy)-3-isopropylbenzaldehyde, two distinct substituent effects synergistically deactivate the carbonyl center:

  • Resonance Effects (+R): The para-benzyloxy group is a powerful electron-donating group (EDG). Lone pairs on the ether oxygen delocalize into the aromatic

    
    -system, pushing electron density directly onto the carbonyl oxygen. This resonance quenches the partial positive charge (
    
    
    
    ) on the carbonyl carbon, severely reducing its susceptibility to nucleophilic attack.
  • Inductive and Steric Effects (+I): The meta-isopropyl group provides additional electron density via inductive effects (+I). While its meta position minimizes direct steric hindrance at the carbonyl center compared to an ortho substituent, its bulky nature still restricts the trajectory of larger nucleophiles.

According to Hammett equation principles (


), reactions relying on nucleophilic attack at the carbonyl have a positive 

value and are severely decelerated by EDGs . Consequently, this compound requires significantly harsher conditions than standard aldehydes.

Reactivity A Aliphatic Aldehydes (e.g., Hexanal) Highly Electrophilic B Electron-Deficient Benzaldehydes (e.g., 4-Nitrobenzaldehyde) A->B Decreasing Electrophilicity & Nucleophilic Reactivity C Unsubstituted Benzaldehyde (Baseline) B->C Decreasing Electrophilicity & Nucleophilic Reactivity D Electron-Rich Benzaldehydes (e.g., 4-Benzyloxy-3-isopropyl...) Deactivated Carbonyl C->D Decreasing Electrophilicity & Nucleophilic Reactivity

Logical relationship of aldehyde electronic properties and their relative reactivity.

Comparative Reactivity Profile

To contextualize the reactivity of 4-(benzyloxy)-3-isopropylbenzaldehyde, the table below compares it against three benchmark aldehydes across standard nucleophilic addition metrics.

Aldehyde ClassificationRepresentative CompoundHammett

(Primary Substituent)
Relative Carbonyl ElectrophilicityTypical Imine Formation Time (Standard Cond.)Activation Requirement
Aliphatic (No resonance) HexanalN/AVery High< 1 hourNone
Strong EWG-Substituted 4-Nitrobenzaldehyde+0.78High1 - 2 hoursMild Acid (e.g., AcOH)
Neutral (Baseline) Benzaldehyde0.00Moderate2 - 4 hoursMild Acid (e.g., AcOH)
Strong EDG-Substituted 4-(Benzyloxy)-3-isopropylbenzaldehyde ~ -0.40Low > 12 hours (often incomplete) Lewis Acid + Heat

Data extrapolated from standard Hammett kinetic studies for nucleophilic addition to substituted benzaldehydes.

Experimental Strategies for Electron-Rich Aldehydes

Because 4-(benzyloxy)-3-isopropylbenzaldehyde resists standard nucleophilic addition, synthetic chemists must alter the reaction thermodynamics and kinetics:

  • Lewis Acid Catalysis: Standard Brønsted acids (like acetic acid) are insufficient for highly deactivated systems. Hard Lewis acids like Titanium(IV) isopropoxide (

    
    ) are required to strongly coordinate the carbonyl oxygen, artificially increasing the electrophilicity of the carbon.
    
  • Water Scavenging: Condensation reactions are equilibrium-driven. Reagents that irreversibly consume water (like

    
    ) force the equilibrium toward the product.
    
  • Thermal Activation: Overcoming the high activation energy barrier caused by resonance stabilization requires elevated temperatures (60–80 °C) rather than ambient conditions.

Validated Protocol: Reductive Amination of Deactivated Aldehydes

This protocol describes the coupling of 4-(benzyloxy)-3-isopropylbenzaldehyde with a primary amine. It utilizes


 to simultaneously activate the carbonyl and scavenge water, followed by selective reduction.
Step-by-Step Methodology:
  • Reagent Assembly: In an oven-dried round-bottom flask under an inert atmosphere (Argon/N₂), dissolve 4-(benzyloxy)-3-isopropylbenzaldehyde (1.0 mmol) and the primary amine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (2.0 mmol, 2.0 eq) dropwise via syringe.

    • Causality: The excess Lewis acid is critical to overcome the strong +R deactivation of the benzyloxy group and drive the thermodynamically unfavorable imine formation.

  • Thermal Driving: Heat the reaction mixture to 60 °C for 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc) until the aldehyde spot is completely consumed.

  • Selective Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (

    
    , 2.0 mmol, 2.0 eq) in small portions.
    
    • Causality:

      
       is a mild reducing agent that tolerates the Lewis acid and selectively reduces the activated iminium ion without reducing any trace unreacted aldehyde.
      
  • Completion & Quench: Stir the mixture at room temperature for 12 hours. Quench the reaction by slowly adding saturated aqueous

    
     (5 mL). Caution: Vigorous gas evolution will occur.
    
  • Isolation: Filter the resulting biphasic suspension through a pad of Celite to remove precipitated titanium dioxide salts. Extract the filtrate with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude amine.
    

Workflow Step1 Step 1: Reagent Assembly Aldehyde + Amine in Anhydrous DCE Step2 Step 2: Lewis Acid Activation Add 2.0 eq Ti(OiPr)4 to overcome +R deactivation Step1->Step2 Step3 Step 3: Thermal Driving Heat at 60°C for 6h to force imine formation Step2->Step3 Step4 Step 4: Selective Reduction Add NaBH(OAc)3 at 0°C, stir 12h at RT Step3->Step4 Step5 Step 5: Quench & Isolation NaHCO3 quench, Celite filtration, EtOAc extraction Step4->Step5

Optimized reductive amination workflow for highly deactivated, electron-rich benzaldehydes.

References

  • Title: Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- Source: PubChem, National Center for Biotechnology Information URL: [Link]

Inter-Laboratory Comparison of Analytical Methods for 3-Isopropyl-4-(benzyloxy)benzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction & Context

3-Isopropyl-4-(benzyloxy)benzaldehyde (CAS: 373642-03-6) is a critical chemical intermediate utilized in the synthesis of [1]. These therapeutics represent a major breakthrough in treating metabolic dysfunction-associated steatohepatitis (MASH) by targeting hepatic lipid metabolism[1].

Because this intermediate is positioned early in the Active Pharmaceutical Ingredient (API) synthetic route, its analytical characterization is paramount[2]. The synthesis typically involves the benzylation of 3-isopropyl-4-hydroxybenzaldehyde using benzyl chloride. Benzyl chloride is a known alkylating agent and a potentially mutagenic impurity (PMI). Under [3], PMIs must be strictly controlled to levels that pose negligible carcinogenic risk. Therefore, analytical methods must be robust enough to quantify the bulk assay while remaining sensitive enough to detect trace genotoxins.

G A 3-Isopropyl-4-(benzyloxy)benzaldehyde (CAS: 373642-03-6) B Synthesis of THR-β Agonists A->B C Liver-Targeted Receptor Activation B->C D MASLD / MASH Therapeutic Efficacy C->D

Workflow illustrating the role of 3-isopropyl-4-(benzyloxy)benzaldehyde in THR-β agonist development.

The Need for Inter-Laboratory Comparison (ILC)

An Inter-Laboratory Comparison (ILC) or "ring trial" is essential to prove that an analytical method is not just functional in a controlled R&D environment, but reproducible across different Quality Control (QC) labs and Contract Research Organizations (CROs). Aligning with [4], this comparison evaluates intermediate precision, robustness, and transferability.

For this guide, a standardized batch of 3-isopropyl-4-(benzyloxy)benzaldehyde was distributed to three independent laboratories to compare the efficacy of standard HPLC-UV against orthogonal techniques (GC-MS).

ILC Sample Standardized Batch: 3-Isopropyl-4-(benzyloxy)benzaldehyde LabA Lab A (Sponsor) HPLC-UV / GC-MS Sample->LabA LabB Lab B (CRO 1) HPLC-UV / GC-MS Sample->LabB LabC Lab C (CRO 2) HPLC-UV / GC-MS Sample->LabC Data Statistical Analysis (ICH Q2(R1) Compliance) LabA->Data LabB->Data LabC->Data

Inter-laboratory comparison workflow for analytical validation across three independent facilities.

Experimental Protocols & Methodological Causality

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating system suitability criteria to guarantee data trustworthiness prior to sample analysis.

Protocol 1: HPLC-UV for Assay and Related Substances

Causality: HPLC-UV is selected for bulk assay because the conjugated benzaldehyde system provides strong chromophoric absorption, ensuring high signal-to-noise ratios and a linear response without the matrix suppression issues common in MS detectors.

  • Sample Preparation: Dissolve 25.0 mg of the sample in 50 mL of diluent (Acetonitrile:Water, 50:50 v/v) to yield a 0.5 mg/mL solution. Self-validation step: Prepare a known reference standard in parallel to verify extraction recovery and instrument response factor.

  • Chromatographic Conditions: Utilize a C18 column (150 mm × 4.6 mm, 3.5 µm). Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water; Mobile phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Ramp from 30% B to 90% B over 15 minutes. Causality: The gradient ensures that the highly non-polar benzyloxy group elutes sharply, while effectively resolving it from more polar phenolic precursors (e.g., unreacted 3-isopropyl-4-hydroxybenzaldehyde).

  • System Suitability: Inject the standard solution 5 consecutive times. The relative standard deviation (RSD) of the peak area must be ≤ 1.0%, and the peak tailing factor must be ≤ 1.5.

Protocol 2: GC-MS for Trace Benzyl Chloride (Genotoxic Impurity)

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is chosen over LC-MS/MS for benzyl chloride because the analyte is highly volatile and exhibits poor ionization efficiency in standard Electrospray Ionization (ESI).

  • Sample Preparation: Dissolve 100 mg of the sample in 10 mL of dichloromethane (DCM).

  • Chromatographic Conditions: Use a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Carrier gas: Helium at a constant flow of 1.0 mL/min.

  • Temperature Program: Initial oven temperature 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode at m/z 91 (tropylium ion) and 126 for maximum specificity.

Inter-Laboratory Comparison Data

The following tables summarize the quantitative data obtained from the three participating laboratories. The tight Inter-Lab RSDs demonstrate the robustness of the chosen methodologies.

Table 1: HPLC-UV Assay and Purity Results

Demonstrates the reproducibility of the HPLC-UV method for bulk characterization.

ParameterLab A (Sponsor)Lab B (CRO 1)Lab C (CRO 2)Inter-Lab RSD (%)
Assay (% w/w) 99.298.999.40.25
Purity (% Area) 99.699.599.70.10
Retention Time (min) 12.412.612.31.21
Tailing Factor 1.11.21.15.30
Table 2: Trace Impurity Quantification (Benzyl Chloride) via GC-MS

Demonstrates the sensitivity required to meet ICH M7 guidelines for mutagenic impurities.

ParameterLab A (Sponsor)Lab B (CRO 1)Lab C (CRO 2)Inter-Lab RSD (%)
Benzyl Chloride (ppm) 1.21.41.112.5
Signal-to-Noise (S/N) 453852N/A
Spike Recovery (%) 98.596.0101.22.6

Methodological Comparison & Selection Guide

Based on the inter-laboratory data and the physicochemical properties of 3-isopropyl-4-(benzyloxy)benzaldehyde, no single analytical technique is sufficient for complete release testing.

  • HPLC-UV (The Standard): As shown in Table 1, HPLC-UV provides exceptional inter-laboratory precision (RSD 0.25% for assay). It is the most cost-effective and robust choice for determining overall purity and assay. However, it completely fails to detect volatile, non-chromophoric, or trace-level genotoxins.

  • LC-MS/MS (The Alternative): While LC-MS/MS is excellent for identifying unknown non-volatile degradants during forced degradation studies, it is prone to matrix effects (ion suppression) from the high concentration of the main API intermediate. It is considered overkill for routine assay release.

  • GC-MS (The Essential Orthogonal): As proven in Table 2, GC-MS is the gold standard for tracking volatile PMIs like benzyl chloride. Despite a naturally higher inter-lab RSD (12.5%) due to the trace levels (ppm) being measured, the recovery rates remain excellent. GC-MS must be paired with HPLC-UV to ensure full compliance with ICH M7 safety thresholds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23031188, Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-". PubChem. URL:[Link]

  • Saponaro, F., et al. "Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders". Frontiers in Medicine, 2020. URL:[Link]

  • European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk". URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- (also known as 4-benzyloxy-3-isopropylbenzaldehyde) is a functionalized aromatic aldehyde commonly used as an intermediate in pharmaceutical synthesis (e.g., for Tamsulosin). Its disposal requires strict adherence to protocols governing non-halogenated organic waste .

Unlike simple solvents, this compound possesses dual reactivity: the aldehyde moiety is susceptible to autoxidation (forming carboxylic acids), and the benzyl ether linkage adds lipophilicity and potential combustibility. Improper disposal can lead to environmental persistence or unexpected exothermic reactions in waste drums.

Chemical Identity & Waste Characterization
PropertyData / CharacteristicRelevance to Disposal
CAS Number 373642-03-6 (or related isomers)Identifier for waste manifests.
Molecular Formula C₁₇H₁₈O₂High carbon content; suitable for high-BTU incineration.
Physical State Solid or Viscous Liquid (MP: ~40-50°C)May require dissolution in solvent for liquid waste streams.
Reactivity Air/Light SensitiveCan oxidize to acidic byproducts; store under inert gas if saving.
Hazards (GHS) H315, H319, H335, H411Irritant; Toxic to aquatic life. DO NOT FLUSH.
Waste Code (RCRA) Not P- or U-listed specificallyClassify as D001 (Ignitable) if in flammable solvent, or General Organic.

Pre-Disposal Stabilization (The Self-Validating System)

Before moving the material to the central waste area, the generator must validate the waste's stability. This "self-validating" step prevents downstream accidents.

Protocol: The "Oxidation Check"

Aldehydes can oxidize to carboxylic acids (in this case, 4-benzyloxy-3-isopropylbenzoic acid) upon prolonged exposure to air. This can lower the pH of your waste container, potentially reacting with other alkaline wastes.

  • Visual Inspection: If the material has turned from yellow/colorless to dark brown or has crusted solids, significant oxidation has occurred.

  • pH Spot Test: If disposing of a large quantity (>100g) in solution, verify pH is >4. If highly acidic, neutralize with a dilute sodium bicarbonate solution before adding to a general organic waste drum to prevent gas evolution.

  • Solvent Compatibility: Ensure the compound is dissolved in a compatible solvent (e.g., Acetone, Ethyl Acetate) if being disposed of as liquid waste. Do not mix with nitric acid or strong oxidizers.

Step-by-Step Disposal Workflow

Step 1: Waste Stream Segregation

This compound contains no halogens (Cl, Br, F, I). It must be segregated into the Non-Halogenated Organic waste stream.

  • Why? Halogenated waste requires higher temperature incineration (>1100°C) to prevent dioxin formation. Mixing non-halogenated material into halogenated waste increases disposal costs unnecessarily.

Step 2: Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) jerrican or Amber Glass bottle.

  • Avoid: Metal cans (unless lined), as acidic oxidation byproducts can corrode unlined steel.

Step 3: Labeling

The label must be explicit. Do not simply write "Aldehyde Waste."

  • Required Fields:

    • Full Chemical Name: Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-[1]

    • Constituents: (e.g., "in Acetone 50%")

    • Hazard Checkboxes: Irritant, Flammable (if in solvent).

Step 4: Physical Transfer
  • Don PPE: Nitrile gloves (0.11mm minimum thickness), safety glasses, and lab coat.

  • Work within a fume hood to mitigate inhalation of aldehyde vapors.

  • Use a funnel to prevent spills on the container threads (residue on threads can cause lids to stick or degrade).

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of this specific aldehyde.

DisposalWorkflow Start Start: Waste Generation (Benzaldehyde derivative) StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Pure Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved Segregation Segregation: Non-Halogenated Organic SolidPath->Segregation OxidationCheck Check pH/Oxidation State (Is it acidic?) LiquidPath->OxidationCheck Neutralize Neutralize with NaHCO3 OxidationCheck->Neutralize pH < 4 OxidationCheck->Segregation pH Neutral Neutralize->Segregation Container Container: HDPE or Amber Glass (Label: Irritant/Flammable) Segregation->Container Final Transfer to EHS/Incineration Container->Final

Figure 1: Decision logic for the segregation and packaging of aromatic aldehyde waste.

Spill Contingency & Emergency Procedures

In the event of a spill during transfer:

  • Evacuate & Ventilate: Aldehydes are respiratory irritants.[2] Clear the immediate area.[2][3][4]

  • PPE Upgrade: If the spill is >500mL, upgrade to a half-mask respirator with organic vapor cartridges.

  • Absorb: Use Vermiculite or Clay-based absorbents .

    • Note: Do not use paper towels for large spills of concentrated aldehydes, as the high surface area can promote rapid oxidation and heat generation.

  • Decontaminate: Wash the surface with a mild detergent and water. Collect all absorbent materials into a sealed bag labeled as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

Sources

Navigating the Safe Handling of Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the assurance of a safe laboratory environment is paramount to fostering innovation. This guide provides essential, immediate safety and logistical information for handling Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-, a substituted benzaldehyde derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in the well-documented hazards of the parent compound, Benzaldehyde, and its structurally similar derivatives. This approach ensures a cautious and proactive stance on safety.

Hazard Assessment: Understanding the Risks

Benzaldehyde and its analogues are known to present several health hazards upon exposure. It is crucial to assume that Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- possesses similar toxicological properties.

Key Hazards Associated with Benzaldehyde Derivatives:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2][3]

  • Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[2][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3]

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Therefore, the selection of appropriate Personal Protective Equipment (PPE) is the first line of defense in mitigating these risks.

Personal Protective Equipment (PPE): A Systematic Approach

The selection of PPE should not be a matter of guesswork but a deliberate process based on a thorough risk assessment. The following table outlines the recommended PPE for handling Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-, with the rationale behind each choice.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.To protect against splashes that can cause serious eye irritation.[1][5][6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber), a lab coat, and closed-toe shoes.[1][5]To prevent skin contact which may lead to irritation or allergic reactions.[2][4] Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be required if working outside of a fume hood or in poorly ventilated areas.To minimize the inhalation of vapors that can cause respiratory tract irritation.[4][7]

The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling Benzaldehyde Derivatives cluster_assessment Risk Assessment cluster_action Action Start Start: Handling Benzaldehyde Derivative Assess_Task Assess Task: - Quantity - Concentration - Duration of exposure Start->Assess_Task Assess_Ventilation Assess Ventilation: - Fume Hood Available? - General Ventilation Adequate? Assess_Task->Assess_Ventilation Eye_Protection Mandatory: - Chemical Splash Goggles Skin_Protection Mandatory: - Lab Coat - Chemical-Resistant Gloves - Closed-toe Shoes Respiratory_Protection Conditional: - NIOSH-approved Respirator with  Organic Vapor Cartridge Assess_Ventilation->Respiratory_Protection If ventilation is inadequate Proceed_Handling Proceed with Handling Eye_Protection->Proceed_Handling Skin_Protection->Proceed_Handling Respiratory_Protection->Proceed_Handling

Caption: PPE selection workflow for Benzaldehyde derivatives.

Operational Plan: Step-by-Step Handling Protocol

A methodical approach to handling this chemical is crucial for ensuring safety.

1. Preparation:

  • Ensure that a calibrated chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are readily accessible.[7]

  • Clear the work area of any unnecessary items to prevent clutter.

  • Assemble all necessary equipment and reagents before starting the procedure.

2. Weighing and Transferring:

  • Always conduct all manipulations of the solid or liquid chemical within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Wear the appropriate PPE as outlined in the table above.

  • Use compatible labware, such as glass or Teflon®, to avoid any reaction with or degradation of the container.[5]

  • When not in use, ensure the container is tightly closed to prevent the escape of vapors.[4][8]

3. In Case of a Spill:

  • Immediately evacuate the area and alert others.

  • If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels.[5][7]

  • Collect the absorbed material into a sealed and properly labeled container for hazardous waste disposal.[5]

  • Ventilate the area and decontaminate the spill site once the material has been removed.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

1. Waste Collection:

  • All waste containing Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-, including contaminated consumables, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][5]

  • Avoid mixing this waste with other waste streams unless their compatibility has been confirmed to prevent potentially hazardous reactions.[1]

2. Disposal Procedure:

  • Dispose of the chemical waste through your institution's designated hazardous waste management program.

  • Adhere to all local, state, and federal regulations governing hazardous waste disposal.[1][7]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[1]

By adhering to these guidelines, researchers can confidently handle Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- while minimizing risks to themselves and the environment, thereby fostering a culture of safety and scientific excellence.

References

  • Material Safety Data Sheet Benzaldehyde. Indenta Chemicals (India) Pvt. Ltd.

  • BENZALDEHYDE. Techno PharmChem.

  • Benzaldehyde, 4-(1-methylethyl)-. Synerzine.

  • Benzaldehyde: Human health tier II assessment. Australian Government Department of Health.

  • Personal protective equipment for handling 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde. BenchChem.

  • BENZALDEHYDE. CAMEO Chemicals, NOAA.

  • Safety Data Sheet: Benzaldehyde. Carl ROTH.

  • Safety Data Sheet: Benzaldehyde. Chemos GmbH&Co.KG.

  • Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Chemos GmbH&Co.KG.

  • Benzaldehyde 101560 - Safety Data Sheet. Labbox.

  • HAZARD SUMMARY - Benzaldehyde. New Jersey Department of Health.

  • SAFETY DATA SHEET - 3-Hydroxy-4-methoxybenzaldehyde. Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.